5-Bromo-2-chloronicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOTGWWIKJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504939 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75291-85-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-chloronicotinamide: A Technical Guide for Researchers
CAS Number: 75291-85-9
This technical guide provides a comprehensive overview of 5-Bromo-2-chloronicotinamide, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its precursor, 5-Bromo-2-chloronicotinic acid, and structurally related nicotinamide derivatives to provide insights into its properties, synthesis, and potential biological activities.
Physicochemical Properties
While specific experimental data for this compound is scarce, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 75291-85-9 | [1] |
| Molecular Formula | C₆H₄BrClN₂O | [2] |
| Molecular Weight | 235.47 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | Typically available at ≥95% | [2] |
| MDL Number | MFCD13176452 | [2] |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed via the formation of an acyl chloride intermediate, followed by amidation.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol (Adapted from related syntheses)
Step 1: Formation of 5-Bromo-2-chloronicotinoyl chloride
-
In a round-bottom flask, suspend 5-Bromo-2-chloronicotinic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an inert solvent like dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like TLC.
-
The excess thionyl chloride or solvent is removed under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation to form this compound
-
The crude 5-Bromo-2-chloronicotinoyl chloride is dissolved in an appropriate aprotic solvent.
-
The solution is then treated with a source of ammonia, such as ammonia gas or a solution of ammonium hydroxide.
-
The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is not currently available in published literature. However, the broader class of nicotinamide derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The presence of halogen atoms can significantly influence a molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[4]
Potential Anticancer Activity
Derivatives of halogenated nicotinamides have been investigated for their potential as anticancer agents.[4] While hypothetical, it is plausible that this compound could exhibit cytotoxic activity against cancer cell lines. The mechanism of action for many anticancer nicotinamide analogs involves the induction of apoptosis.
A simplified representation of a potential workflow for evaluating the anticancer activity of a compound like this compound is presented below.
Caption: General workflow for investigating anticancer potential.
A potential mechanism of action for cytotoxic nicotinamide derivatives is the induction of the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Potential Antimicrobial Activity
Nicotinamide derivatives have also been explored for their antimicrobial properties. The halogen substituents in this compound could potentially enhance its antimicrobial activity. Further research would be required to evaluate its efficacy against various bacterial and fungal strains.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this compound is not publicly available, researchers can expect to characterize the compound using standard analytical techniques. For the closely related precursor, 5-Bromo-2-chloronicotinic acid, some spectroscopic information is available which can serve as a reference.
-
¹H NMR: The proton NMR spectrum of 5-Bromo-2-chloronicotinic acid shows two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.[5]
-
Mass Spectrometry: The molecular weight of this compound can be confirmed by mass spectrometry.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the amide functional group (N-H and C=O stretching vibrations).
Conclusion
This compound is a halogenated nicotinamide derivative with potential for further investigation in drug discovery and development. While direct experimental data is limited, this technical guide provides a framework for its synthesis and potential biological evaluation based on the properties and reactions of structurally related compounds. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloronicotinamide from 5-bromo-2-chloronicotinic acid
This technical guide provides a comprehensive overview of the synthetic route for producing 5-Bromo-2-chloronicotinamide from its carboxylic acid precursor, 5-bromo-2-chloronicotinic acid. The primary application of this chemical transformation is in the development of various pharmaceutical and agrochemical compounds, where the resulting amide serves as a crucial intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate laboratory application.
The synthesis of this compound from 5-bromo-2-chloronicotinic acid is most commonly and efficiently achieved through a two-step process. This involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is subsequently reacted with an amine to form the desired amide.
Synthesis Pathway Overview
The predominant synthetic pathway involves two key stages:
-
Formation of the Acyl Chloride: 5-bromo-2-chloronicotinic acid is converted to 5-bromo-2-chloronicotinoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]
-
Amidation: The resulting acyl chloride is then reacted with a source of ammonia or an appropriate amine to yield this compound.
This two-step approach is favored due to its high efficiency and the reactive nature of the acyl chloride intermediate, which readily undergoes nucleophilic acyl substitution.[2]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
This protocol details the conversion of 5-bromo-2-chloronicotinic acid to its corresponding acyl chloride.
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
To a solution of 5-Bromo-2-chloronicotinic acid (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops) under an inert atmosphere.[1]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The resulting crude 5-Bromo-2-chloronicotinoyl chloride is typically used in the next step without further purification.[1]
Part 2: Synthesis of this compound
This protocol describes the acylation of an amine with the freshly prepared 5-Bromo-2-chloronicotinoyl chloride to yield the final amide product.
Materials:
-
Crude 5-Bromo-2-chloronicotinoyl chloride (from Part 1)
-
Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent) or a primary/secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if using an amine salt
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the freshly prepared 5-Bromo-2-chloronicotinoyl chloride in an anhydrous aprotic solvent under an inert atmosphere.
-
In a separate flask, prepare a solution of the amine (1.0 equivalent) and a non-nucleophilic base (1.1 - 1.5 equivalents) in the same solvent at 0 °C.[2]
-
Slowly add the solution of 5-Bromo-2-chloronicotinoyl chloride to the amine solution at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by TLC or LC-MS.[3]
-
Upon completion, quench the reaction by adding water.[3]
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
The crude this compound can be purified by recrystallization or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its N-substituted derivatives.
| Reactant (Amine) | Product | Chlorinating Agent | Yield (%) | Melting Point (°C) |
| Ammonia | This compound | Thionyl Chloride | >90 | 168.85-170.21 |
| Aniline | N-phenyl-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 162-163[4] |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 198-199[4] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 179-180[4] |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 181-182[4] |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and safety protocols.
References
5-Bromo-2-chloronicotinamide: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloronicotinamide is a pivotal chemical intermediate, playing a crucial role in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the presence of bromine and chlorine substituents on the pyridine ring, offer versatile handles for a variety of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics and agrochemicals. Detailed experimental protocols, comprehensive data tables, and visualizations of relevant biological pathways are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. The presence of both a bromine and a chlorine atom significantly influences its reactivity and physical properties, making it a valuable building block in organic synthesis.[1] While specific experimental data for this compound is not extensively published in readily available literature, the properties of its immediate precursor, 5-Bromo-2-chloronicotinic acid, provide a useful reference point.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-2-chloronicotinic Acid |
| CAS Number | 75291-85-9[2][3] | 29241-65-4[4] |
| Molecular Formula | C₆H₄BrClN₂O[2] | C₆H₃BrClNO₂[4] |
| Molecular Weight | 235.47 g/mol [5] | 236.45 g/mol [4] |
| Melting Point | Data not available | 172 °C[6] |
| Boiling Point | Data not available | 419.3 °C at 760 mmHg (predicted)[7] |
| Solubility | Data not available | Data not available |
| Appearance | Solid (inferred) | White solid[6] |
Table 2: Spectroscopic Data of Related Compounds
| Spectroscopic Data | Compound | Details |
| ¹H NMR | 5-Bromo-2-chloronicotinic acid (in Acetone-d₆) | δ 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H)[8] |
| IR Spectrum | 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide | Available as a reference spectrum.[9] |
| Mass Spectrum | 5-Bromo-2-chloronicotinic acid (Electrospray Ionization) | m/z: 236.2 [M+H]⁺[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-Bromo-2-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation.
General Synthetic Workflow
The conversion of 5-Bromo-2-chloronicotinic acid to this compound can be represented by the following workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 5-Bromo-2-chloronicotinic Acid
This protocol is adapted from general procedures for the synthesis of N-substituted nicotinamides.[10][11]
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Ammonium hydroxide (NH₄OH) or ammonia (NH₃) gas
-
Triethylamine (TEA) or other non-nucleophilic base (optional)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
Step 1: Formation of 5-Bromo-2-chloronicotinoyl chloride
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C (ice bath). A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2-chloronicotinoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation to this compound
-
Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane in a separate flask under an inert atmosphere and cool to 0 °C.
-
In a separate vessel, prepare a solution of ammonium hydroxide in the same solvent or bubble ammonia gas through the cooled solvent.
-
Slowly add the solution of 5-Bromo-2-chloronicotinoyl chloride to the ammonia solution at 0 °C with vigorous stirring. A non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications as a Chemical Intermediate
This compound is a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The bromine and chlorine atoms serve as reactive sites for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[1]
In Drug Discovery: Synthesis of Kinase Inhibitors
The nicotinamide scaffold is a common feature in many kinase inhibitors. This compound can be elaborated into complex heterocyclic systems that target the ATP-binding site of various kinases.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[10] Dysregulation of this pathway is implicated in various inflammatory diseases. Small molecule inhibitors targeting p38 MAPK are of significant therapeutic interest.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and allergies.
Caption: Syk Signaling Pathway and Point of Inhibition.
In Agrochemicals
This compound and its derivatives have also found applications in the agrochemical industry as active ingredients in pesticides and herbicides. The specific substitutions on the pyridine ring can be tailored to target specific biological pathways in pests or weeds.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in both drug discovery and agrochemical research. Its di-halogenated pyridine core provides a robust platform for the synthesis of complex and biologically active molecules. The detailed protocols and pathway information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics and crop protection agents. Further exploration of the reactivity of this intermediate is likely to unveil even broader applications in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. parchem.com [parchem.com]
- 4. 5-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 75291-85-9|this compound|BLD Pharm [bldpharm.com]
- 6. labproinc.com [labproinc.com]
- 7. 5-Bromo-2-chloroisonicotinic acid, CAS No. 886365-31-7 - iChemical [ichemical.com]
- 8. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile of 5-Bromo-2-chloronicotinamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. For a compound like 5-Bromo-2-chloronicotinamide, understanding its dissolution characteristics in various organic solvents is paramount for formulation development, purification processes, and preclinical testing. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for interpreting such data. While specific experimental solubility data for this compound is not extensively available in published literature, this document outlines the standardized protocols for its determination and illustrates how such data would be presented.
Solubility Data of this compound
A systematic evaluation of solubility in a range of common organic solvents is essential. The following table represents an illustrative example of how quantitative solubility data for this compound would be structured. This data is hypothetical and serves as a template for reporting results from experimental determination.
Table 1: Illustrative Thermodynamic Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Class | Dielectric Constant (approx.) | Hypothetical Solubility (mg/mL) |
| Methanol | Protic Alcohol | 32.7 | 15.2 |
| Ethanol | Protic Alcohol | 24.5 | 8.5 |
| Isopropanol | Protic Alcohol | 19.9 | 3.1 |
| Acetone | Ketone | 20.7 | 25.8 |
| Dichloromethane (DCM) | Chlorinated Solvent | 9.1 | 12.4 |
| Ethyl Acetate | Ester | 6.0 | 7.9 |
| N,N-Dimethylformamide (DMF) | Aprotic Amide | 36.7 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | > 100 |
| Acetonitrile | Nitrile | 37.5 | 18.3 |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 1.0 |
| Heptane | Aliphatic Hydrocarbon | 1.9 | < 0.1 |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often more relevant for early-stage drug discovery scenarios.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.[3]
-
-
Quantification: Accurately dilute the clear, saturated solution with a suitable solvent (often the mobile phase used for analysis). Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method that measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[4][5][6][7]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add a small aliquot of the DMSO stock solution to each well containing the test solvent. This is typically done as a serial dilution to test a range of concentrations.
-
Incubation: Cover the plate and shake at room temperature for a defined period, usually shorter than for thermodynamic assays (e.g., 1-2 hours).
-
Precipitation Detection: Determine the point of precipitation. This can be done visually or instrumentally:
-
Turbidimetry/Nephelometry: Measure the light scattering caused by the formation of a precipitate using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
-
Quantification (Filtration-based): Alternatively, after incubation, the solutions can be filtered through a 96-well filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS/MS.[7]
Analytical Quantification: Reverse-Phase HPLC (RP-HPLC)
A validated RP-HPLC method is crucial for accurately quantifying the concentration of dissolved this compound.
Illustrative HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid for improved peak shape). For example, an isocratic method could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: Generate a standard curve by injecting known concentrations of this compound. The concentration of the unknown samples is then determined by comparing their peak areas to the standard curve.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
It is critical for researchers to recognize that solubility is not an invariant property. Several factors can significantly influence the measured solubility of this compound:
-
Crystalline Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, and consequently, a different solubility.[9] Metastable polymorphs are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction) to check for any solvent-mediated transformations.[10]
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. Therefore, precise temperature control during the experiment is essential for reproducibility.
-
pH (in aqueous environments): Although this guide focuses on organic solvents, if aqueous solutions are used, the pH will be a critical factor due to the potential for ionization of the nicotinamide moiety.
-
Purity of the Compound: Impurities can affect the measured solubility. Highly purified this compound should be used for definitive solubility studies.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for its experimental determination and data presentation. By employing standardized protocols such as the shake-flask method for thermodynamic solubility and utilizing validated analytical techniques like HPLC for quantification, researchers and drug development professionals can generate the reliable and reproducible data needed to advance formulation and development activities. Careful consideration of factors like polymorphism and temperature is essential for the accurate interpretation of solubility results.
References
- 1. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic and Analytical Profile of 5-Bromo-2-chloronicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 5-Bromo-2-chloronicotinamide. Due to the limited availability of public experimental data for this specific molecule, this guide combines known information for structurally related compounds with standardized experimental protocols to offer a predictive and practical resource for researchers.
Quantitative Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | DMSO-d₆ | ~8.7 | d | ~2.5 | H-6 |
| ~8.3 | d | ~2.5 | H-4 | ||
| ~7.8 (broad s) | s | - | -NH₂ | ||
| ~7.6 (broad s) | s | - | -NH₂ | ||
| ¹³C | DMSO-d₆ | ~165 | s | - | C=O |
| ~152 | s | - | C-2 | ||
| ~148 | s | - | C-6 | ||
| ~141 | s | - | C-4 | ||
| ~125 | s | - | C-5 | ||
| ~120 | s | - | C-3 |
Note: Predicted chemical shifts are based on the analysis of related nicotinamide and pyridine derivatives. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3400-3200 | Medium, Doublet |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C=O (Amide I) | Stretching | ~1680 | Strong |
| N-H (Amide II) | Bending | ~1620 | Medium |
| C=C, C=N (Aromatic) | Stretching | 1600-1450 | Medium-Strong |
| C-Cl | Stretching | 800-600 | Strong |
| C-Br | Stretching | 600-500 | Strong |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| Ionization Mode | Fragment (m/z) | Relative Intensity (%) | Assignment |
| ESI+ | 234.9 / 236.9 | 100 / 98 | [M+H]⁺ (Isotopic pattern for Br and Cl) |
| 218.9 / 220.9 | Variable | [M-NH₂]⁺ | |
| 183.9 | Variable | [M-NH₂-Cl]⁺ | |
| 156.0 | Variable | [M-NH₂-Br]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data using the spectrometer's software, which typically includes automatic baseline correction and normalization.
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.
Mandatory Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Nicotinamide Adenine Dinucleotide (NAD⁺) Signaling Hub
Nicotinamide derivatives are crucial in cellular metabolism, primarily through their role in the NAD⁺ biosynthesis and signaling pathways. The diagram below illustrates the central role of NAD⁺ as a substrate for various enzyme families. While the specific role of this compound in these pathways is not yet elucidated, its structural similarity to nicotinamide suggests potential interactions.
Caption: Central role of NAD⁺ in cellular signaling pathways.
Commercial Availability and Technical Guide for 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-2-chloronicotinamide, a key building block in the synthesis of pharmacologically active compounds. This document outlines its commercial availability, key chemical properties, and its application in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols and relevant signaling pathways are also presented to support researchers in their drug discovery and development endeavors.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams for initial screening to kilograms for larger-scale synthesis. The following table summarizes a selection of suppliers.
| Supplier | Website | Notes |
| Amerigo Scientific | --INVALID-LINK-- | Specialist distributor serving the life sciences.[1] |
| Parchem | --INVALID-LINK-- | Global supplier of specialty chemicals.[2] |
| BLD Pharm | --INVALID-LINK-- | Offers a range of organic building blocks.[3] |
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound and its closely related acid precursor is provided below. These properties are crucial for designing synthetic routes and understanding the compound's behavior in various experimental conditions.
| Property | This compound | 5-Bromo-2-chloronicotinic acid |
| CAS Number | 75291-85-9[1][2] | 29241-65-4[4][5] |
| Molecular Formula | C₆H₄BrClN₂O[1] | C₆H₃BrClNO₂[4][5] |
| Molecular Weight | 235.47 g/mol [1] | 236.45 g/mol [4][5] |
| Purity | Typically ≥95%[1] | Typically ≥98% |
| Appearance | Solid | White to off-white solid |
| Melting Point | Not consistently reported | 170 - 173 °C[6] |
| Boiling Point | Not available | Not available |
| Solubility | Not consistently reported | Soluble in methanol[4] |
Applications in Drug Discovery and Synthesis
This compound and its derivatives are valuable intermediates in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases. The presence of two distinct halogen atoms on the pyridine ring allows for selective and sequential functionalization, enabling the generation of diverse chemical libraries for screening against various biological targets.
Synthesis of Kinase Inhibitors
The nicotinamide scaffold can act as a hinge-binder within the ATP-binding pocket of kinases. The bromo and chloro substituents on the pyridine ring serve as synthetic handles for introducing various functionalities through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Experimental Protocols
The following sections provide detailed experimental workflows for the synthesis of N-substituted 5-Bromo-2-chloronicotinamides, which are key intermediates in the development of kinase inhibitors.
General Workflow for N-Substituted Amide Synthesis
The synthesis of N-substituted 5-Bromo-2-chloronicotinamides is typically a two-step process. The first step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride, followed by the coupling with a desired amine.
Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
This protocol is based on the general principle of converting a carboxylic acid to an acyl chloride.
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of N-substituted-5-bromo-2-chloronicotinamide
This protocol describes the coupling of the acyl chloride with an amine.
Materials:
-
5-Bromo-2-chloronicotinoyl chloride (from Step 1)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq)
Procedure:
-
Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in an anhydrous aprotic solvent at 0 °C.
-
Slowly add a solution of 5-Bromo-2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-bromo-2-chloronicotinamide.
Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in disease, particularly in inflammation and cancer.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a central role in inflammation.
Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, making it an attractive target for autoimmune diseases and allergies.[7]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. parchem.com [parchem.com]
- 3. 75291-85-9|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 5. 5-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Safety and Handling of 5-Bromo-2-chloronicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-2-chloronicotinamide (CAS No. 75291-85-9), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is imperative to understand its potential health effects to implement appropriate safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation.[1] |
| Acute Toxicity, Oral (Harmful) | Not specified | May be harmful if swallowed. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Not specified | May cause respiratory irritation. |
Signal Word: Warning[1]
Other Hazards: The substance is a lachrymator, meaning it can cause tearing.[1]
Exposure Controls and Personal Protection
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use a local exhaust system if dust or aerosols are generated.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Safe Handling and Storage Procedures
Proper handling and storage practices are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid breathing dust or fumes.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dark, and well-ventilated place.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
Accidental Release and Fire-Fighting Measures
Prompt and correct response to spills and fires can prevent escalation and minimize damage.
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Clean up spills immediately, avoiding dust generation.
-
Collect the spilled material in a sealed container for disposal.
-
Wash the spill area with soap and water.
Fire-Fighting:
-
The substance is non-combustible.
-
In case of a fire involving this chemical, use extinguishing media appropriate for the surrounding fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to potentially corrosive fumes.
Visualizing Safety Protocols
To further clarify safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.
Caption: Logical relationships in hazard identification and response for this compound.
Caption: Experimental workflow for handling a chemical spill of this compound.
References
Methodological & Application
Synthesis of 5-Bromo-2-chloronicotinamide: A Detailed Protocol for Researchers
For Immediate Release:
This application note provides a comprehensive protocol for the synthesis of 5-Bromo-2-chloronicotinamide, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and a visual workflow of the synthesis.
Introduction
This compound is a versatile intermediate in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. The presence of bromine and chlorine atoms on the pyridine ring offers multiple points for further functionalization, making it a valuable precursor in the discovery of new bioactive molecules. This protocol outlines a reliable two-step synthesis commencing from 5-Bromo-2-chloronicotinic acid.
Data Presentation
The synthesis of this compound involves the initial conversion of 5-Bromo-2-chloronicotinic acid to its corresponding acyl chloride, followed by amidation. The following table summarizes the key reagents and expected outcome for this process.
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 | 5-Bromo-2-chloronicotinic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 5-Bromo-2-chloronicotinoyl chloride | >95 (crude) |
| 2 | 5-Bromo-2-chloronicotinoyl chloride | Aqueous Ammonia (NH₄OH) | This compound | High |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BrClN₂O |
| Molecular Weight | 235.47 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 75291-85-9 |
Note: Specific yield and purity can vary based on reaction scale and purification methods.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
This procedure details the conversion of 5-bromo-2-chloronicotinic acid to its highly reactive acid chloride intermediate.
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene (if using oxalyl chloride)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 5-Bromo-2-chloronicotinic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq) dropwise at room temperature.
-
Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and all the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2-chloronicotinoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.
Procedure using Oxalyl Chloride:
-
To a solution of 5-Bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride.
Part 2: Synthesis of this compound
This procedure describes the amidation of the crude 5-Bromo-2-chloronicotinoyl chloride.
Materials:
-
Crude 5-Bromo-2-chloronicotinoyl chloride (from Part 1)
-
Concentrated aqueous ammonia (NH₄OH, 28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice-water bath
-
Stirring apparatus
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter paper
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask and cool the solution to 0 °C in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the cooled and stirred solution of the acid chloride. A white precipitate is expected to form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
If DCM was used as the solvent, add water to the reaction mixture and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If THF was used, the product may precipitate out of the solution. The solid can be collected by filtration. Alternatively, the THF can be removed under reduced pressure, and the residue can be partitioned between DCM and water. The organic layer is then washed, dried, and concentrated as described above.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.
Mandatory Visualization
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of the synthesis steps.
Application Notes and Protocols for the N-Acylation of 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-acylation of 5-Bromo-2-chloronicotinamide, a key intermediate in the synthesis of novel chemical entities for drug discovery and agrochemical research. The protocol outlines a robust method for the attachment of an acyl group to the amide nitrogen of this compound, yielding N-acyl-5-bromo-2-chloronicotinamide derivatives. These derivatives are of interest for their potential biological activities. This application note includes a detailed experimental procedure, tabulated data for representative reactions, and a workflow diagram to facilitate the successful execution of this synthetic transformation.
Introduction
Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry and chemical biology, playing crucial roles in various cellular processes. The functionalization of the nicotinamide core allows for the exploration of new chemical space and the development of compounds with tailored biological activities. The starting material, this compound, possesses multiple reactive sites, making chemoselective modification a key challenge. This protocol focuses on the selective acylation of the primary amide nitrogen. The resulting N-acylated products can be valuable intermediates for the synthesis of more complex molecules, including potential inhibitors of enzymes that recognize the nicotinamide motif.
Experimental Protocols
This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base. Anhydrous conditions are recommended to prevent the hydrolysis of the acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or DI PEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes representative data for the N-acylation of this compound with various acyl chlorides.
| Acyl Chloride | Product | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | N-acetyl-5-bromo-2-chloronicotinamide | 2 | 85 |
| Propionyl Chloride | 5-bromo-2-chloro-N-propionylnicotinamide | 2.5 | 82 |
| Benzoyl Chloride | N-benzoyl-5-bromo-2-chloronicotinamide | 3 | 90 |
| Cyclopropanecarbonyl chloride | 5-bromo-2-chloro-N-(cyclopropanecarbonyl)nicotinamide | 3 | 88 |
Visualizations
Diagram 1: Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Diagram 2: Logical Relationship of Reactants and Products
Caption: Reactants, reagents, and products in the N-acylation reaction.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will hydrolyze the acyl chloride. Confirm the quality of the starting material and reagents.
-
Side Reactions: The pyridine nitrogen is a potential site for acylation, though it is less nucleophilic than the deprotonated amide. If N-pyridyl acylation is observed, consider using a milder acylating agent or a bulkier base. Nucleophilic aromatic substitution of the chloro or bromo substituents is generally not favored under these conditions but could occur at elevated temperatures.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly warming the reaction mixture. Ensure efficient stirring.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
Application Notes and Protocols: Synthesis of Novel Fungicides Using 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromo-2-chloronicotinamide in the synthesis of novel fungicidal agents. The methodologies outlined are based on established synthetic strategies for analogous nicotinamide derivatives that have demonstrated significant fungicidal activity.
Introduction
Nicotinamide derivatives are a well-established class of compounds in the agrochemical industry, with notable examples including the fungicide boscalid and the insecticide flonicamid. The unique electronic and structural properties of the pyridine ring in this compound make it a valuable scaffold for the development of new fungicides. The bromo and chloro substituents offer sites for further chemical modification, allowing for the fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties. This document details the synthetic pathways and experimental procedures for creating novel fungicide candidates based on this versatile building block.
Synthetic Strategy
The primary synthetic route for incorporating the this compound moiety into target molecules involves the formation of an amide bond with a suitable amine. A common and efficient method is to first convert the corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid, into a more reactive acyl chloride. This intermediate can then be readily coupled with a variety of primary or secondary amines to yield the desired nicotinamide derivatives.
Figure 1: General synthetic workflow for novel fungicides.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar N-(thiophen-2-yl) nicotinamide derivatives and provide a reliable method for the synthesis of novel fungicides from this compound.[1][2]
Protocol 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
This protocol details the conversion of 5-bromo-2-chloronicotinic acid to its corresponding acyl chloride, a key reactive intermediate.[2]
Materials:
-
5-bromo-2-chloronicotinic acid
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chloronicotinoyl chloride. This product is typically used in the next step without further purification.[2]
Protocol 2: Synthesis of Novel this compound Derivatives
This protocol describes the coupling of 5-bromo-2-chloronicotinoyl chloride with a selected amine to generate the final fungicidal compound.[2]
Materials:
-
5-bromo-2-chloronicotinoyl chloride (from Protocol 1)
-
Substituted amine (e.g., a substituted 2-aminothiophene derivative)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the mixture in an ice-water bath.
-
Add a solution of 5-bromo-2-chloronicotinoyl chloride (1.15 eq) in dichloromethane (DCM) dropwise to the cooled mixture.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC.
-
Quench the reaction by adding water.
-
Separate the organic phase and wash it with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the target compound.
Data Presentation
The following tables provide examples of the types of quantitative data that should be collected and organized for newly synthesized compounds, based on data from analogous nicotinamide fungicides.[1]
Table 1: Synthesis and Characterization of Exemplary Fungicide Candidates
| Compound ID | Amine Starting Material | Yield (%) | Melting Point (°C) | Molecular Formula | HRMS (m/z) [M+H]⁺ |
| FN-1 | 2-amino-4-methylthiophene | 78 | 185-187 | C₁₁H₈BrClN₂OS | 333.9234 |
| FN-2 | 2-amino-4-phenylthiophene | 72 | 201-203 | C₁₆H₁₀BrClN₂OS | 395.9391 |
| FN-3 | 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine | 81 | 192-194 | C₁₄H₁₂BrClN₂OS | 370.9547 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Compound ID | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium graminearum | Rhizoctonia solani |
| FN-1 | 12.5 | 25 | 50 | 6.25 |
| FN-2 | 6.25 | 12.5 | 25 | 3.13 |
| FN-3 | 3.13 | 6.25 | 12.5 | 1.56 |
| Boscalid | 1.56 | 3.13 | 6.25 | 0.78 |
Signaling Pathway Visualization
While the specific mechanism of action for novel fungicides derived from this compound requires experimental validation, many nicotinamide-based fungicides, such as boscalid, are known to inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, leading to fungal cell death.
Figure 2: Putative mechanism of action via Complex II inhibition.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel fungicides. The synthetic protocols provided herein offer a robust foundation for the creation of a diverse library of candidate compounds. Through systematic variation of the amine component and subsequent biological screening, new and effective fungicidal agents can be developed to address the ongoing challenges in agriculture and crop protection.
References
Application Notes and Protocols: 5-Bromo-2-chloronicotinamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinamide is a highly versatile heterocyclic building block crucial in the synthesis of pharmaceutical intermediates. Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a carboxamide group, offers multiple reaction sites for synthetic elaboration. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, enabling selective, sequential functionalization through various modern cross-coupling reactions.
In palladium-catalyzed reactions, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, following the general halide reactivity trend (I > Br > Cl > F).[1][2] This chemoselectivity allows for precise modification at the C5 position while leaving the C2 chloro-substituent intact for subsequent transformations. This attribute is invaluable in the construction of complex molecular architectures, particularly in the synthesis of targeted therapies like kinase inhibitors, where the nicotinamide scaffold can mimic the hinge-binding region of ATP.[3]
These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this compound, supported by quantitative data and workflow diagrams to guide researchers in drug discovery and development.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[4][5] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmacologically active molecules.[6] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] Due to the higher reactivity of the C-Br bond, the coupling occurs selectively at the 5-position of the nicotinamide ring.
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the C5 position of this compound with various arylboronic acids. Yields are representative and may vary based on the specific substrate and optimized conditions.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-92 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 95 | 88-96 |
Experimental Protocol: Synthesis of 5-phenyl-2-chloronicotinamide
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-chloronicotinamide.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines.[1] The reaction typically requires a palladium precursor, a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP), and a base.[1][9] The higher reactivity of the C-Br bond allows for selective amination at the C5 position, yielding 5-amino-2-chloronicotinamide derivatives that are key intermediates for further functionalization.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
The following table provides representative conditions for the selective C5-amination of this compound with various amines.
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | t-BuOH | 90 | 88-96 |
| Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 92-99 |
Experimental Protocol: Synthesis of 5-(morpholino)-2-chloronicotinamide
-
Vessel Preparation: To a dry Schlenk flask, add the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and the phosphine ligand, such as XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.), followed by this compound (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).[1]
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 5-(morpholino)-2-chloronicotinamide.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10][11] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).[12] The resulting 5-alkynyl-2-chloronicotinamide intermediates are valuable in medicinal chemistry, as the alkynyl group can participate in further transformations (like click chemistry) or act as a key structural element.[12]
Quantitative Data: Representative Sonogashira Coupling Conditions
The table below outlines representative conditions for the selective Sonogashira coupling at the C5 position.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 85-95 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 50 | 90-97 |
| Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Acetonitrile | RT | 75-85 |
Experimental Protocol: Synthesis of 5-(phenylethynyl)-2-chloronicotinamide
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).[12]
-
Solvent and Reagents: Add anhydrous, degassed THF (5 mL). Then, add triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) followed by phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 65 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography to obtain pure 5-(phenylethynyl)-2-chloronicotinamide.
Application in Kinase Inhibitor Synthesis: PARP Inhibitors
The nicotinamide core of this compound is structurally similar to the nicotinamide adenine dinucleotide (NAD+) cofactor, making it an ideal scaffold for designing inhibitors of enzymes that utilize NAD+, such as Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Several approved PARP inhibitors, such as Niraparib, feature a functionalized indazole-carboxamide core. This compound serves as a valuable starting material for synthesizing the key 2-substituted-indazole-7-carboxamide intermediates required for these drugs. The synthesis often involves an initial amination or coupling reaction at the C5 position, followed by further transformations to construct the final complex molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 5-Bromo-2-chloronicotinamide, a versatile building block in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms on the pyridine ring offers opportunities for selective functionalization, enabling the synthesis of a diverse range of 5-aryl-2-chloronicotinamides. These products are valuable intermediates for the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the reaction allows for the selective introduction of an aryl or heteroaryl group at the 5-position of the nicotinamide scaffold. This selectivity is primarily dictated by the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxamide group further influences the reactivity of the halide leaving groups. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. With this compound, this oxidative addition is expected to occur preferentially at the more reactive C-Br bond.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The coupled product, a 5-aryl-2-chloronicotinamide, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table summarizes representative yields and reaction conditions for the Suzuki coupling of analogous 5-bromo-heterocyclic amides with various arylboronic acids.[1] This data provides a strong indication of the expected outcomes for reactions with this compound.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 65 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 72 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 68 |
| Thiophen-2-boronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 55 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 45 |
Experimental Protocols
The following is a detailed protocol for a general Suzuki coupling reaction of this compound with an arylboronic acid, adapted from procedures for similar substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.07 equiv).[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a concentration of the limiting reagent of 0.1 M).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically >20 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-chloronicotinamide.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Purification of Crude 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 5-Bromo-2-chloronicotinamide, a key intermediate in pharmaceutical synthesis. The following sections outline methods for recrystallization and column chromatography, including protocols for the synthesis of the crude material from its carboxylic acid precursor. Potential impurities are also discussed to aid in the selection of the most appropriate purification strategy.
Synthesis of Crude this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-Bromo-2-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is then subjected to amidation.
Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride. Thionyl chloride is often preferred as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.
Step 2: Amidation of 5-Bromo-2-chloronicotinoyl chloride
The crude acyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the desired this compound.
Potential Impurities:
-
Unreacted 5-Bromo-2-chloronicotinic acid: Incomplete conversion during the chlorination step.
-
Ammonium chloride (NH₄Cl): A byproduct of the amidation step.
-
Side-reaction products: Potential for hydrolysis of the acyl chloride back to the carboxylic acid if moisture is present.
Purification Techniques
The choice of purification technique depends on the impurity profile of the crude material and the desired final purity.
Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds and is often the preferred method for amides.[1] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of the crude this compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Suitable solvents for nicotinamide derivatives include ethanol, isopropanol, acetonitrile, and aqueous ethanol mixtures.[1]
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the selected hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[2] For this compound, normal-phase chromatography using silica gel is a suitable approach.
Protocol for Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column. The ratio of silica gel to crude product is typically between 20:1 and 100:1 by weight.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and purification of this compound. The values are representative and may vary depending on the specific reaction and purification conditions.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Purity (by HPLC) | ~85% | >98% | >99% |
| Yield (Purification Step) | N/A | 80-90% | 60-75% |
| Key Impurities | 5-Bromo-2-chloronicotinic acid, NH₄Cl | <0.5% 5-Bromo-2-chloronicotinic acid | <0.1% 5-Bromo-2-chloronicotinic acid |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
Application Notes and Protocols for the Characterization of 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinamide is a substituted pyridine derivative of interest in pharmaceutical and chemical research. As with any compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide an overview of the key analytical methods and detailed protocols for the comprehensive characterization of this compound. The methodologies described are based on standard analytical techniques for small organic molecules and may be adapted from methods used for structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for method development, particularly for chromatographic and spectroscopic techniques.
| Property | Value |
| CAS Number | 75291-85-9[1][2] |
| Molecular Formula | C₆H₄BrClN₂O[1] |
| Molecular Weight | 235.47 g/mol [1] |
| Appearance | White to off-white solid (typical) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and alcohols. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and for quantifying impurities. A reverse-phase HPLC method with UV detection is typically suitable for this compound due to the presence of a chromophore in its structure.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient would be:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify potential impurities and to confirm the molecular weight of this compound.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
-
-
Data Analysis: The retention time of the peak corresponding to this compound can be used for identification. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
A standard pulse program for ¹H NMR should be used.
-
The spectral width should be sufficient to cover all proton signals (typically 0-12 ppm).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program should be used to obtain a spectrum with single lines for each carbon atom.
-
The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).
-
A longer acquisition time or a higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be analyzed to confirm the assigned structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound should show characteristic absorption bands for the amide and aromatic functionalities.
Experimental Protocol: FTIR
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum should be compared with characteristic infrared absorption frequencies for known functional groups to confirm the presence of the amide (N-H stretch, C=O stretch) and substituted pyridine ring vibrations.
Quantitative Data Summary
The following tables summarize the expected or typical quantitative data for the characterization of this compound based on the analytical methods described. Note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Data
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and gradient |
| Purity (by area %) | ≥ 98% (for high-purity material) |
| UV λmax | ~254 nm |
Table 2: GC-MS Data
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and temperature program |
| Molecular Ion (M⁺) | m/z 234 and 236 (due to Br and Cl isotopes) |
| Key Fragments | Dependent on fragmentation pattern |
Table 3: NMR Spectral Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H (Aromatic) | 8.0 - 9.0 |
| ¹H (Amide NH₂) | 7.5 - 8.5 (broad singlets) |
| ¹³C (C=O) | 160 - 170 |
| ¹³C (Aromatic) | 110 - 160 |
Table 4: FTIR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3100 (two bands) |
| C=O Stretch (Amide) | 1700 - 1650 |
| C=C, C=N Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 700 - 500 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for NMR Structural Elucidation.
References
Application Notes and Protocols for the Analysis of 5-Bromo-2-chloronicotinamide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Bromo-2-chloronicotinamide, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.
Introduction
This compound is a halogenated derivative of nicotinamide, playing a crucial role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are essential for monitoring reaction progress, determining purity, and ensuring the quality of intermediates and final products. This document outlines detailed protocols for the analysis of this compound by HPLC-UV and GC-MS. While direct analysis is possible, the methods presented here are based on established principles for related halogenated aromatic amides and may be optimized for specific matrices.
Analytical Methods Overview
Two primary chromatographic techniques are presented for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the separation and quantification of non-volatile and thermally stable compounds. This method is suitable for direct analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high separation efficiency and mass-based identification. Due to the polarity and potential thermal lability of the amide group, a derivatization step to a more volatile and stable analogue is often recommended for robust GC-MS analysis.[1][2]
HPLC-UV Analysis of this compound
This method is suitable for the direct quantification of this compound in solid samples or reaction mixtures.
Experimental Protocol: HPLC-UV
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.22 µm syringe filters
3.1.2. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.[2]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 70% B
-
15-17 min: 70% B
-
17-17.1 min: 70% to 20% B
-
17.1-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
-
UV Detection Wavelength: 270 nm (based on typical absorbance for similar structures, may require optimization).
3.1.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase A to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[3][4]
3.1.4. Data Analysis
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Note: These are typical performance characteristics and should be determined during method validation. |
HPLC Analysis Workflow
GC-MS Analysis of this compound
For GC-MS analysis, derivatization of the amide group is recommended to improve volatility and thermal stability. A common approach is the conversion of the amide to a more stable and less polar derivative.
Experimental Protocol: GC-MS with Derivatization
4.1.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous, GC grade)
-
Internal Standard (e.g., a stable compound with similar chromatographic properties)
4.1.2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-500
4.1.3. Sample Preparation and Derivatization
-
Standard Solution: Prepare a stock solution of this compound and the internal standard in dichloromethane.
-
Sample Solution: Dissolve the sample in dichloromethane to achieve a suitable concentration.
-
Derivatization:
-
To 100 µL of the standard or sample solution in a GC vial, add 50 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4.1.4. Data Analysis
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak corresponding to the silylated derivative and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes (M, M+2, M+4) will be a key identifier.
-
Quantification can be performed using a calibration curve based on the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Note: These are typical performance characteristics and should be determined during method validation. |
GC-MS Analysis Workflow
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification and identification of this compound. The choice of method will depend on the specific analytical requirements, such as the need for mass confirmation, sensitivity, and the nature of the sample matrix. It is recommended that these protocols be validated for their intended use to ensure data quality and regulatory compliance.
References
Application Notes and Protocols: The Role of 5-Bromo-2-chloronicotinamide in the Synthesis of Nicotinamide Derivatives
Introduction
5-Bromo-2-chloronicotinamide and its direct precursors, such as 5-bromo-2-chloronicotinic acid, are pivotal building blocks in the fields of drug discovery and agrochemical research. The strategic placement of two distinct halogen atoms on the pyridine ring—a bromine at the 5-position and a chlorine at the 2-position—provides two reactive handles for sequential and selective functionalization. This unique structural feature allows chemists to construct complex molecular architectures with diverse biological activities.
The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This principle is fundamental to the synthetic strategies employing this scaffold, as the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This reactivity difference enables the selective introduction of various substituents, making it a versatile intermediate for creating libraries of compounds for screening as kinase inhibitors, PARP inhibitors, and fungicides.[3][4][5]
Application Note 1: Synthesis of Kinase Inhibitors
Many nicotinamide derivatives serve as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinases like Activated CDC42 Kinase 1 (ACK1) and p38 MAP Kinase is implicated in diseases such as cancer and chronic inflammatory conditions.[3][6] this compound provides a core scaffold for developing inhibitors that target the ATP-binding pocket of these enzymes.
General Synthetic Workflow
The synthesis typically begins with an amide coupling reaction between an appropriate amine and 5-bromo-2-chloronicotinoyl chloride (the activated form of the corresponding carboxylic acid). The resulting intermediate, an N-substituted-5-bromo-2-chloronicotinamide, serves as a platform for diversification through sequential cross-coupling reactions, first at the more reactive C5-Br position and subsequently at the C2-Cl position.
Experimental Protocol: Synthesis of a 5-Aryl-Nicotinamide Intermediate
Part A: Synthesis of 5-Bromo-N-(4-(tert-butyl)benzyl)-2-chloronicotinamide [3]
This protocol describes the formation of the core amide intermediate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (4-(tert-butyl)phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. To this stirred solution, add a solution of 5-bromo-2-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate.
Part B: Suzuki-Miyaura Coupling at the C-5 Position [1][7]
This protocol describes the functionalization of the bromine position.
-
Reaction Setup: In a Schlenk flask, combine the 5-bromo-N-R-2-chloronicotinamide intermediate (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent and Degassing: Add an anhydrous solvent such as 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via column chromatography to obtain the final 5-aryl-nicotinamide derivative.
Quantitative Data: ACK1/TNK2 Inhibitor Activity
The following table presents data for novel ACK1 inhibitors developed using a fragment-based approach, showcasing the potency that can be achieved with this class of compounds.[8][9]
| Compound ID | In Vitro IC₅₀ (ACK1) | In Vivo IC₅₀ (Human Cancer Cell Lines) | Plasma Half-Life (t₁/₂) |
| (R)-9b | 56 nM | < 2 µM | > 6 h |
| (S)-9b | Not specified | Not specified | > 6 h |
Targeted Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is a key signaling cascade that responds to inflammatory cytokines and stress stimuli. Its dysregulation is linked to chronic inflammatory diseases, making it a prime target for inhibitors developed from the this compound scaffold.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 5-Bromo-2-chloronicotinamide, a key intermediate in the pharmaceutical and agrochemical industries. The described methods are designed for robust and efficient production, suitable for industrial applications.
Introduction
This compound is a vital building block in the synthesis of a variety of bioactive molecules. Its functionalized pyridine core allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development. The protocols outlined below describe two primary scalable synthetic routes starting from commercially available precursors.
Synthetic Pathways Overview
Two scalable synthetic routes for the preparation of this compound are presented.
-
Route 1: A two-step process involving the synthesis of the precursor, 5-Bromo-2-chloronicotinic acid, followed by its amidation.
-
Route 2: A multi-step synthesis commencing with the bromination and subsequent Sandmeyer reaction of an aminopyridine derivative to generate a key intermediate, followed by carboxylation and amidation.
The following diagram illustrates the logical relationship of the key synthetic transformations.
Caption: High-level overview of the two primary synthetic routes.
Data Presentation
The following tables summarize the quantitative data for the key steps in the proposed synthetic routes.
Table 1: Synthesis of 5-Bromo-2-chloronicotinic Acid (Precursor for Route 1)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Bromination | 2-Hydroxynicotinic acid | NaOBr, NaOH | Water | Room Temp. | 48 | ~64 | >95 |
| 2. Chlorination | 5-Bromo-2-hydroxynicotinic acid | POCl₃ | - | Reflux | 3 | >80 | >98 |
Table 2: Synthesis via Sandmeyer Reaction (Route 2)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Bromination | 2-Amino-4-chloropyridine | N-Bromosuccinimide | Dichloromethane | 0 | 0.5 | >80 | >95 |
| 2. Diazotization & Chlorination | 2-Amino-5-bromo-4-chloropyridine | NaNO₂, HCl, CuCl | Water | 0-5 | 1 | >50 (overall) | >90 |
Table 3: Amidation of 5-Bromo-2-chloronicotinic Acid
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Acyl Chloride Formation & Amination | 1. SOCl₂ or (COCl)₂2. NH₃ (aq) | Toluene or Dichloromethane | 0 to RT | 2-4 | >90 | >98 |
| Direct Amidation | Urea | - | 180-230 | 2-4 | ~80 | >95 |
Experimental Protocols
Route 1: Synthesis from 2-Hydroxynicotinic Acid
This route provides a straightforward approach to the target molecule.
Caption: Experimental workflow for Route 1.
Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid
-
To a solution of 2-hydroxynicotinic acid (1.0 eq) in aqueous sodium hydroxide (3.0 eq), a freshly prepared solution of sodium hypobromite (2.4 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solution is then cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-hydroxynicotinic acid.[1]
Step 2: Synthesis of 5-Bromo-2-chloronicotinic Acid
-
A mixture of 5-bromo-2-hydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is heated to reflux for 3 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound (Amidation)
-
Method A: Via Acyl Chloride
-
To a solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in an inert solvent (e.g., toluene or dichloromethane), thionyl chloride (1.5-2.0 eq) is added dropwise at 0 °C. A catalytic amount of DMF can be added.
-
The mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or cessation of gas evolution).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 5-bromo-2-chloronicotinoyl chloride.
-
The crude acyl chloride is dissolved in an anhydrous solvent (e.g., THF or dioxane) and cooled to 0 °C.
-
Aqueous ammonia (excess) is added dropwise, and the mixture is stirred for 1-2 hours at room temperature.
-
The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
-
-
Method B: Direct Amidation with Urea
-
A mixture of 5-bromo-2-chloronicotinic acid (1.0 eq) and urea (0.5-1.0 eq) is heated to 180-210 °C until the evolution of ammonia and carbon dioxide subsides.
-
The temperature is then raised to 220-230 °C, and the reaction is continued for an additional 1-2 hours.
-
The reaction mixture is cooled, and the product is purified by recrystallization.
-
Route 2: Synthesis from 2-Amino-4-chloropyridine
This route is advantageous when 2-amino-4-chloropyridine is a more readily available or cost-effective starting material.
Caption: Experimental workflow for Route 2.
Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
-
2-Amino-4-chloropyridine (1.0 eq) is dissolved in dichloromethane.
-
The solution is cooled to 0 °C, and N-bromosuccinimide (1.1 eq) is added portion-wise.
-
The reaction is stirred at 0 °C for 30 minutes.
-
The reaction mixture is washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated to give the crude product, which can be used in the next step without further purification.[2]
Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine via Sandmeyer Reaction
-
2-Amino-5-bromo-4-chloropyridine (1.0 eq) is suspended in concentrated hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 1 hour.
-
This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl, catalytic amount) in concentrated hydrochloric acid at 0 °C.
-
The reaction mixture is stirred for 1-2 hours and then warmed to room temperature.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.[2]
Step 3: Synthesis of 5-Bromo-2-chloronicotinic Acid
This step involves the hydrolysis of one of the chloro groups and subsequent oxidation to a carboxylic acid. This can be a challenging transformation and may require specific catalytic conditions that are beyond the scope of this general protocol.
Step 4: Synthesis of this compound
The amidation is carried out as described in Route 1, Step 3.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents such as thionyl chloride, phosphorus oxychloride, and bromine are corrosive and toxic. Handle with extreme care.
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry. Do not isolate the diazonium salt intermediate.
Conclusion
The provided protocols offer scalable and efficient methods for the synthesis of this compound. The choice of route will depend on the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility. Proper optimization of reaction conditions and adherence to safety protocols are crucial for successful and safe industrial-scale production.
References
Troubleshooting & Optimization
common byproducts in 5-Bromo-2-chloronicotinamide synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-chloronicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
While specific byproducts depend on the synthetic route, common impurities can be inferred from related nicotinamide syntheses. These often include:
-
5-Bromo-2-chloronicotinic acid: This can result from the hydrolysis of the target amide or from incomplete conversion of the carboxylic acid starting material.[1] Its presence is a major concern due to very similar solubility characteristics to nicotinamide.[1]
-
Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like 5-bromo-2-chloronicotinoyl chloride or the corresponding amine.[2]
-
Over- or Under-halogenated Species: If the synthesis involves bromination or chlorination steps, impurities with incorrect halogenation patterns may form. For instance, in related syntheses, di-halogenated impurities have been observed.[3]
-
Nicotinate Salts: If a base is used in the reaction, salts of the corresponding carboxylic acid may form.[4]
Q2: My final product of this compound is showing a low yield. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.[5]
-
Hydrolysis of Intermediates: If using a reactive intermediate like an acyl chloride, it is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]
-
Suboptimal Stoichiometry: The molar ratios of reactants are critical. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can also lead to byproduct formation.
-
Product Loss During Workup and Purification: this compound may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent.
Q3: How can I effectively remove the 5-Bromo-2-chloronicotinic acid impurity from my final product?
Removing the corresponding carboxylic acid is a common challenge.[1] Here are several strategies:
-
Aqueous Base Wash: During the workup, washing the organic layer with a dilute basic solution (e.g., sodium bicarbonate or sodium carbonate) can extract the acidic impurity into the aqueous phase. However, be cautious as a strong base or prolonged exposure could potentially hydrolyze the desired amide product.
-
Recrystallization: This is a powerful technique for purification. The choice of solvent is critical and may require some experimentation. A solvent system in which the solubility of the amide and the acid differ significantly with temperature should be chosen.
-
Column Chromatography: Silica gel column chromatography can be effective in separating the less polar amide product from the more polar carboxylic acid impurity. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically employed.
Q4: I am observing an unknown impurity in my NMR/LC-MS analysis. How can I identify it?
Identifying unknown impurities is a multi-step process:
-
Analyze the Mass Spectrum (MS): The molecular weight of the impurity can provide significant clues. Compare it to the molecular weights of expected starting materials, intermediates, and potential byproducts.
-
Examine the NMR Spectrum: The proton and carbon NMR spectra can help elucidate the structure of the impurity. Look for characteristic shifts and coupling patterns that may indicate a related structure.
-
Consider the Reaction Mechanism: Think about possible side reactions that could have occurred under your reaction conditions to propose potential structures for the impurity.
-
Synthesis of the Suspected Impurity: If possible, synthesizing a small amount of the suspected byproduct as a reference standard can confirm its identity.
Troubleshooting Guide
Table 1: Common Impurities and Their Typical Levels in Nicotinamide Synthesis
| Impurity | Typical Percentage by Weight in Crude Product |
| Nicotinic Acid / Nicotinate Salts | 0.1% - 5.0%[4] |
| Unreacted Nitrile Precursor (if applicable) | 0.05% - 0.5%[4] |
Note: These values are based on general nicotinamide synthesis and may vary for this compound.
Experimental Protocols
General Protocol for Amidation of 5-Bromo-2-chloronicotinoyl chloride
This protocol is a general guideline and should be optimized for your specific reaction.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C (ice bath).
-
Reaction: Slowly add a solution of 5-Bromo-2-chloronicotinoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution via the dropping funnel.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Visual Troubleshooting Workflow
References
- 1. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
how to improve the yield of 5-Bromo-2-chloronicotinamide synthesis
Technical Support Center: 5-Bromo-2-chloronicotinamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the amidation of 5-Bromo-2-chloronicotinic acid.
Q1: My final yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue that can originate from several stages of the synthesis. The most critical step is the conversion of the carboxylic acid to the amide. Here’s a breakdown of potential causes and solutions:
-
Incomplete Acid Chloride Formation: The conversion of 5-Bromo-2-chloronicotinic acid to its corresponding acyl chloride is the essential activation step. If this reaction is incomplete, the unreacted starting material will not proceed to the final product, drastically reducing the yield.
-
Solution: Ensure the chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is fresh and used in sufficient excess (typically 1.5-2.0 equivalents). Adding a catalytic amount of N,N-Dimethylformamide (DMF) can facilitate the reaction.[1] Monitor the reaction by TLC or HPLC to ensure all the starting carboxylic acid is consumed before proceeding.[1]
-
-
Suboptimal Amidation Conditions: The reaction of the acyl chloride with ammonia is highly exothermic and requires careful control.
-
Solution: Perform the amidation at a low temperature (e.g., 0 °C) by adding the acyl chloride solution dropwise to a solution of ammonia (e.g., aqueous or in an organic solvent like methanol). This minimizes side reactions and decomposition. Ensure vigorous stirring to promote efficient mixing.
-
-
Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly reactive and sensitive to moisture. Accidental exposure to water will hydrolyze it back to the carboxylic acid, which is a common impurity and a direct cause of yield loss.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use.
-
-
Purification Losses: The final product may be lost during workup and purification steps.
-
Solution: this compound is a solid. After quenching the reaction, the product often precipitates. Ensure complete precipitation by adjusting the pH or cooling the solution. Use filtration to collect the solid and wash it with cold, non-polar solvents (like hexane) to remove organic impurities without dissolving the product. If column chromatography is necessary, select a solvent system that provides good separation from the starting acid and other byproducts.
-
Q2: I am observing significant impurities in my final product according to TLC/NMR analysis. What are these byproducts and how can I prevent them?
A2: The most common impurity is the unreacted starting material, 5-Bromo-2-chloronicotinic acid.
-
Cause: This arises from either incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride during the workup.[1]
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Prevention: As detailed in A1, ensure the initial chlorination reaction goes to completion.[1] During the workup, wash the organic layer containing the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting material.
-
Identification: In ¹H NMR, the carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm), which will be absent in the pure amide product.
Q3: Which chlorinating agent is better for the acyl chloride formation: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A3: Both reagents are effective, but the choice depends on the desired reaction conditions and scale.
-
Thionyl Chloride (SOCl₂): This is a widely used, cost-effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases, which simplifies their removal from the reaction mixture.[1] It sometimes requires gentle heating to drive the reaction to completion.[1]
-
Oxalyl Chloride ((COCl)₂): This reagent is often used for milder reaction conditions and can be more reactive, sometimes allowing for lower temperatures.[1] Its byproducts (CO₂, CO, HCl) are also gaseous.[1] However, it is generally more expensive than thionyl chloride.
For most standard preparations, thionyl chloride is sufficient and more economical.
Data Presentation: Reagent Comparison
The choice of reagents for the amidation process is critical. While direct catalytic amidation methods exist, the most common industrial route involves activating the carboxylic acid.
| Activation Method | Reagent(s) | Typical Byproducts | Advantages | Disadvantages |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | SO₂, HCl | Highly effective, volatile byproducts are easily removed.[1] | Reagent is corrosive and moisture-sensitive. |
| Acid Chloride Formation | Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl | Milder conditions, volatile byproducts.[1] | Higher cost, moisture-sensitive. |
| Peptide Coupling | EDC, HOBt | Dicyclohexylurea (DCU), N-acylurea | Milder reaction conditions.[1] | Formation of urea byproducts can complicate purification.[1] |
| Direct Catalytic | Boric Acid | Water | Green, inexpensive catalyst, high atom economy.[2] | Often requires high temperatures and azeotropic removal of water. |
Experimental Protocols
Protocol: Synthesis of this compound via Acyl Chloride Intermediate
This protocol details the conversion of 5-Bromo-2-chloronicotinic acid to this compound using thionyl chloride.
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
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Anhydrous Toluene (or Dichloromethane)
-
Concentrated Ammonium Hydroxide (NH₄OH)
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Ice bath
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
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Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.[1]
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Heat the mixture to a gentle reflux (e.g., 50-60 °C) and stir until the reaction is complete (typically 1-3 hours). The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting acid.
-
Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used directly in the next step.[1]
-
-
Amidation:
-
In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath (0 °C).
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Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous aprotic solvent (e.g., THF or Dichloromethane).
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Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of the amide product should form immediately.
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Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the addition is complete to ensure full conversion.
-
-
Workup and Purification:
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Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove ammonium salts.
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Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
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Dry the resulting white solid under vacuum to obtain the final product, this compound. The purity can be checked by NMR and melting point analysis.
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting flowchart for low yield diagnosis.
Caption: Step-by-step workflow for the amidation protocol.
References
troubleshooting failed acylation reactions with 5-Bromo-2-chloronicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acylation reactions involving 5-Bromo-2-chloronicotinamide.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound has failed. What are the most common reasons?
A1: Acylation reactions with this compound, which typically proceed via the corresponding acyl chloride (5-Bromo-2-chloronicotinoyl chloride), can fail for several common reasons:
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Deactivated Substrate: The pyridine ring in this compound is electron-deficient due to the presence of the chloro, bromo, and amide functionalities. This deactivation makes the molecule less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2]
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Reagent Purity and Stability: The intermediate acyl chloride is highly reactive and susceptible to hydrolysis. Any moisture in the reaction will convert it back to the unreactive carboxylic acid.[3][4] The purity of the starting material and reagents is also crucial.
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Inadequate Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can lead to reaction failure. For instance, Friedel-Crafts acylations often require a strong Lewis acid catalyst.[2]
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Side Reactions: Several side reactions can consume the starting material or the desired product, leading to low yields or reaction failure. Common side reactions include hydrolysis of the acyl chloride, formation of amine hydrochloride salts (in the case of N-acylation), and potential nucleophilic aromatic substitution (SNAr) at the chloro or bromo positions under harsh conditions.[3][4]
Q2: How do I prepare the active acylating agent from this compound?
A2: To perform an acylation, this compound must first be converted to its more reactive acyl chloride derivative. This is typically a two-step process:
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Hydrolysis: The amide is hydrolyzed to the corresponding carboxylic acid, 5-Bromo-2-chloronicotinic acid.
-
Chlorination: The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 5-Bromo-2-chloronicotinoyl chloride.[3][5]
Q3: Can I directly use this compound in a Friedel-Crafts acylation?
A3: No, direct Friedel-Crafts acylation using the amide is not feasible. You must first convert it to the corresponding acyl chloride. Furthermore, pyridines are generally poor substrates for classical Friedel-Crafts acylation because they are electron-deficient and the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring.[1]
Q4: What are the key considerations for a successful N-acylation of an amine with 5-Bromo-2-chloronicotinoyl chloride?
A4: For a successful N-acylation, the following points are critical:
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Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride. This includes using dry solvents and glassware.[4]
-
Use of a Base: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will react with the starting amine to form an unreactive ammonium salt. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, should be added to neutralize the HCl as it is formed.[4][6]
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Appropriate Solvent: The choice of solvent is important to ensure that all reactants are soluble. Common solvents for this reaction include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).[4][7]
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Reaction Temperature: These reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during acylation reactions with this compound and its derivatives.
Problem 1: No reaction or very low conversion of starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Acyl Chloride | The acyl chloride may have hydrolyzed due to moisture. Prepare the acyl chloride fresh before use and ensure all glassware, solvents, and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Deactivated Aromatic Substrate (Friedel-Crafts) | The aromatic substrate you are trying to acylate may be too electron-deficient. Friedel-Crafts reactions generally fail with strongly deactivated rings.[2] Consider using a more activated aromatic substrate. |
| Insufficient Catalyst (Friedel-Crafts) | A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required as it complexes with both the acyl chloride and the ketone product.[8] Ensure you are using the correct stoichiometry. |
| Low Reaction Temperature | The reaction may require heating. Try increasing the reaction temperature, but monitor for the formation of side products. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Problem 2: Formation of a white precipitate that is not the desired product.
| Potential Cause | Troubleshooting Step |
| Amine Hydrochloride Salt Formation | In N-acylation reactions, the HCl generated can react with the starting amine to form an insoluble hydrochloride salt.[3] Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl.[4] |
| Precipitation of Starting Material | The starting material may be precipitating out of solution. Try a different solvent in which all components are soluble at the reaction temperature. |
Problem 3: Multiple products are observed by TLC or LC-MS.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Acyl Chloride | The presence of water will lead to the formation of 5-Bromo-2-chloronicotinic acid.[3] Ensure stringent anhydrous conditions. |
| Over-acylation | If the amine has multiple reactive sites, di-acylation can occur.[3] Use a controlled stoichiometry of the acylating agent. |
| Nucleophilic Aromatic Substitution (SNAr) | Under harsh conditions (e.g., high temperatures, strong nucleophiles), the chloro or bromo substituent on the pyridine ring could be displaced.[4] Use milder reaction conditions if SNAr is suspected. |
| Side reactions with the solvent | Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Protocol 1: Preparation of 5-Bromo-2-chloronicotinoyl chloride
This protocol is based on the general conversion of a carboxylic acid to an acyl chloride.[3][5]
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Starting Material: 5-Bromo-2-chloronicotinic acid.
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Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), catalytic N,N-dimethylformamide (DMF) if using oxalyl chloride.
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Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 5-Bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. b. Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5 - 2.0 eq) followed by a catalytic amount of DMF. c. Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by the cessation of gas evolution or by TLC). d. Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride. This is often used immediately in the next step without further purification.[3]
Protocol 2: N-Acylation of a Primary Amine
This protocol is a general procedure for the acylation of an amine with the prepared acyl chloride.[4]
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Reagents: 5-Bromo-2-chloronicotinoyl chloride, primary amine, triethylamine (Et₃N) or another non-nucleophilic base, anhydrous dichloromethane (DCM).
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of 5-Bromo-2-chloronicotinoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution with stirring. d. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). e. Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and other water-soluble impurities. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides representative data for the acylation of various substituted anilines with the closely related 5-Bromo-6-chloronicotinoyl chloride, which can serve as an expectation for reactions with 5-Bromo-2-chloronicotinoyl chloride.[7]
| Amine Substrate (Substituted Aniline) | Product | Expected Yield (%) | Expected Melting Point (°C) |
| Aniline | N-phenyl-5-bromo-2-chloronicotinamide | >80 | Similar to 162-163 |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-2-chloronicotinamide | >80 | Similar to 198-199 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-2-chloronicotinamide | >80 | Similar to 179-180 |
| 3-Chloroaniline | N-(3-chlorophenyl)-5-bromo-2-chloronicotinamide | >80 | Similar to 185-186 |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-2-chloronicotinamide | >80 | Similar to 181-182 |
Visualizations
Troubleshooting Workflow for Failed N-Acylation
Caption: Troubleshooting decision tree for failed N-acylation reactions.
General Workflow for N-Acylation
Caption: General experimental workflow for N-acylation.
Potential Side Reactions in N-Acylation
Caption: Key side reactions in N-acylation.
References
optimizing temperature and reaction time for 5-Bromo-2-chloronicotinamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-chloronicotinamide, tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the formation of 5-bromo-2-chloronicotinoyl chloride from 5-bromo-2-chloronicotinic acid, followed by amidation.
Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
| Problem | Potential Cause | Solution |
| Low or no yield of acyl chloride | Incomplete reaction. | - Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride, typically 2-3 equivalents) is used.[][2] - Increase the reaction time or gently heat the mixture (e.g., reflux for 2-4 hours) to drive the reaction to completion.[][2] |
| Hydrolysis of the acyl chloride. | - Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[][3] - Use anhydrous solvents for the reaction and any subsequent manipulations.[][3] | |
| Loss of product during work-up. | - If purifying by vacuum distillation, ensure the vacuum is stable and the receiving flask is adequately cooled to prevent loss of the volatile product.[] | |
| Presence of starting material (carboxylic acid) in the product | Insufficient amount of chlorinating agent or incomplete reaction. | - Use a larger excess of the chlorinating agent. - Extend the reaction time or increase the reaction temperature. |
| Inefficient removal of excess chlorinating agent. | - After the reaction, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.[2] |
Step 2: Synthesis of this compound (Amidation)
| Problem | Potential Cause | Solution |
| Low yield of amide | Hydrolysis of the 5-bromo-2-chloronicotinoyl chloride. | - The acyl chloride is highly moisture-sensitive.[2][4] Ensure anhydrous conditions are maintained throughout the process. - Use freshly prepared or properly stored acyl chloride. |
| Formation of an ammonium salt. | - The reaction of the acyl chloride with ammonia produces hydrogen chloride (HCl), which can react with unreacted ammonia to form ammonium chloride, a non-nucleophilic salt.[3] - Use an excess of ammonia to act as both the nucleophile and the acid scavenger.[3] Alternatively, add a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl formed.[5] | |
| Poor quality of the starting acyl chloride. | - The presence of the corresponding carboxylic acid in the acyl chloride starting material can neutralize the ammonia, reducing the yield.[] - Purify the acyl chloride by vacuum distillation or recrystallization before use.[][2] | |
| Formation of a significant amount of white precipitate that is not the desired product | Formation of ammonium chloride. | - This is a common byproduct. The desired amide can often be separated by washing the crude product with water, in which the ammonium chloride is soluble.[3] |
| Incomplete reaction | Insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] - If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. |
| Side reactions involving the pyridine ring | Nucleophilic aromatic substitution. | - Under harsh conditions or with highly nucleophilic reagents, the chloro or bromo substituents on the pyridine ring can be susceptible to substitution.[] - It is advisable to conduct the amidation at a low temperature (e.g., 0 °C) to favor the reaction at the more electrophilic acyl chloride.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route involves a two-step synthesis. First, 5-bromo-2-chloronicotinic acid is converted to the more reactive 5-bromo-2-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4][6][7] The resulting acyl chloride is then reacted with ammonia or an ammonia source (e.g., ammonium hydroxide) to form the final amide product.[8][9]
Q2: How can I optimize the yield of this compound by adjusting temperature and reaction time?
A2: The amidation of acyl chlorides is typically a rapid and exothermic reaction.[] Running the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions. The reaction time should be monitored by TLC or LC-MS to ensure completion, which can range from a few hours to overnight depending on the scale and specific conditions.
Q3: What are the most common impurities I might encounter in my final product?
A3: Common impurities include unreacted 5-bromo-2-chloronicotinic acid (due to hydrolysis of the acyl chloride), ammonium chloride (if ammonia is used), and potentially small amounts of di-acylated products if the reaction conditions are not well-controlled.
Q4: What is the best way to purify the crude this compound?
A4: Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography.[4] Washing the crude product with water is an effective way to remove water-soluble impurities like ammonium chloride.[3]
Q5: How should I handle and store 5-Bromo-2-chloronicotinoyl chloride?
A5: 5-Bromo-2-chloronicotinoyl chloride is a reactive and moisture-sensitive compound. It should be handled in a fume hood using personal protective equipment. For storage, it is crucial to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent hydrolysis.[3]
Data Presentation
Table 1: Representative Data on the Effect of Temperature and Reaction Time on the Yield of Amidation
Disclaimer: The following data is representative and based on general principles of amidation reactions of acyl chlorides. Optimal conditions for the synthesis of this compound should be determined experimentally.
| Entry | Temperature (°C) | Reaction Time (hours) | Estimated Yield (%) | Notes |
| 1 | 0 | 2 | 85 | Controlled reaction, minimized side products. |
| 2 | 0 | 6 | 90 | Reaction likely driven to completion. |
| 3 | 25 (Room Temp.) | 1 | 88 | Faster reaction, potential for more side products. |
| 4 | 25 (Room Temp.) | 4 | 92 | High yield, but purity should be checked carefully. |
| 5 | 50 | 1 | 80 | Increased temperature may lead to degradation or side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
This protocol is a general guideline for the conversion of 5-bromo-2-chloronicotinic acid to its acyl chloride.
Materials:
-
5-bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride dropwise to the suspension at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and then gently heat to reflux (e.g., 40-50 °C) until the reaction is complete, as monitored by the cessation of gas evolution and TLC or HPLC analysis.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-bromo-2-chloronicotinoyl chloride. This crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the amidation of 5-bromo-2-chloronicotinoyl chloride.
Materials:
-
Crude 5-bromo-2-chloronicotinoyl chloride
-
Concentrated ammonium hydroxide or a solution of ammonia in an organic solvent
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the freshly prepared 5-bromo-2-chloronicotinoyl chloride in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide or a solution of ammonia in an appropriate solvent dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue to stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. If the product precipitates, it can be collected by filtration.
-
Wash the organic layer or the collected solid with water to remove any ammonium salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the amidation step.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
preventing hydrolysis of 5-Bromo-2-chloronicotinamide during workup
Technical Support Center: 5-Bromo-2-chloronicotinamide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the handling and reaction workup of this compound, with a specific focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted aromatic amide. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure incorporates several reactive sites, making it a valuable intermediate for creating complex molecular architectures.
Q2: What are the primary stability concerns for this compound?
The main stability concern for this compound is its susceptibility to hydrolysis, particularly under strong acidic or basic conditions, which can be exacerbated by elevated temperatures. Hydrolysis cleaves the amide bond, resulting in the formation of 5-bromo-2-chloronicotinic acid and ammonia. This side reaction can significantly reduce the yield of the desired product and complicate purification.
Q3: How can I detect if hydrolysis has occurred during my workup?
Hydrolysis can be detected by various analytical techniques, including:
-
Thin Layer Chromatography (TLC): The hydrolyzed product, 5-bromo-2-chloronicotinic acid, will have a different Rf value compared to the starting amide. The carboxylic acid is typically more polar and will have a lower Rf.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and changes in the aromatic signals can indicate hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of a mass peak corresponding to the molecular weight of 5-bromo-2-chloronicotinic acid (235.9 g/mol ) confirms hydrolysis.
Troubleshooting Guides
Problem: Significant hydrolysis of this compound observed after aqueous workup.
This is a common issue that can be addressed by carefully controlling the workup conditions. The following guide will help you diagnose the potential causes and implement effective solutions.
Decision-Making Workflow for Workup
Caption: Workflow for selecting the appropriate workup conditions to minimize hydrolysis.
Quantitative Data Summary
The following table provides an overview of the expected impact of different workup conditions on the hydrolysis of this compound. These are illustrative values to guide experimental design.
| Workup Condition | pH Range | Temperature (°C) | Expected Hydrolysis (%) | Recommendation |
| 1 M HCl | < 1 | 25 | > 50 | Not Recommended |
| Sat. NH4Cl | 4.5 - 5.5 | 0 - 5 | < 5 | Recommended for removing basic impurities |
| Deionized Water | ~7 | 25 | < 2 | Suitable for general washing |
| Sat. NaHCO3 | 8 - 9 | 0 - 5 | < 5 | Recommended for removing acidic impurities |
| 1 M NaOH | > 13 | 25 | > 60 | Not Recommended |
Experimental Protocols
Protocol 1: Neutral Workup for Isolation of this compound
This protocol is recommended when no acid- or base-scavenging steps are necessary.
-
Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents as per the specific reaction protocol.
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer) to remove water-soluble byproducts.
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer) to facilitate phase separation and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Mild Acidic Workup
Use this protocol to remove basic impurities, such as excess amines.
-
Quenching and Extraction: Follow steps 1 and 2 from the Neutral Workup protocol.
-
Acidic Wash: Wash the organic layer with a cold (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) (1 x volume of organic layer).
-
Neutralization and Washing: Subsequently, wash the organic layer with:
-
Deionized water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
-
Drying and Concentration: Follow steps 4 and 5 from the Neutral Workup protocol.
Protocol 3: Mild Basic Workup
Use this protocol to remove acidic impurities.
-
Quenching and Extraction: Follow steps 1 and 2 from the Neutral Workup protocol.
-
Basic Wash: Wash the organic layer with a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic layer).
-
Washing: Subsequently, wash the organic layer with:
-
Deionized water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
-
Drying and Concentration: Follow steps 4 and 5 from the Neutral Workup protocol.
Hydrolysis Mechanism
Understanding the mechanism of hydrolysis can aid in designing experiments to avoid it. Both acid- and base-catalyzed hydrolysis proceed through a nucleophilic acyl substitution pathway.
Caption: Simplified mechanisms for acid- and base-catalyzed hydrolysis of this compound.
By adhering to these guidelines and protocols, researchers can significantly minimize the hydrolysis of this compound during experimental workups, leading to higher yields and purer products. For further assistance, please contact our technical support team.
Technical Support Center: Purification of 5-Bromo-2-chloronicotinamide
Welcome to the technical support center for the purification of 5-Bromo-2-chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route, which often involves the amidation of a 5-bromo-2-chloronicotinoyl derivative. Potential impurities include:
-
Unreacted Starting Materials: Such as 5-bromo-2-chloronicotinic acid or its corresponding acyl chloride.
-
Amine Hydrochloride Salts: If the amidation is performed using an amine and an acyl chloride, the generated HCl will form a salt with the excess amine, which may co-precipitate with the product.[1]
-
Hydrolysis Products: The acyl chloride intermediate is sensitive to moisture and can hydrolyze back to 5-bromo-2-chloronicotinic acid.[1][2]
-
Over-acylated or Di-acylated Products: In some cases, side reactions can lead to the formation of di-acylated byproducts.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization: This is often the most effective and scalable method for removing common impurities. A suitable solvent system is crucial for success. For similar N-substituted nicotinamides, aqueous ethanol has been shown to be effective.[3]
-
Silica Gel Column Chromatography: This technique is useful for separating impurities with different polarities from the desired product. The choice of eluent is critical for achieving good separation.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment can be performed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the purity of the compound and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual starting materials or byproducts.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify unknown impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.- Ensure the minimum amount of hot solvent was used to dissolve the crude product. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point. | - Use a lower boiling point solvent.- Try to "scratch" the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated enough. | - Evaporate some of the solvent to increase the concentration.- Cool the solution for a longer period in an ice bath or refrigerator. |
| Crystals are colored or appear impure. | The impurity is co-crystallizing with the product. | - Perform a hot filtration to remove insoluble impurities.- Treat the solution with activated carbon to remove colored impurities before crystallization.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities. | The eluent system is not optimal. | - Perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that gives good separation (Rf of product around 0.3-0.5).- Use a gradient elution instead of an isocratic one. |
| Product is eluting too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product is not eluting from the column (low Rf). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel, or the column is overloaded. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general procedure for the recrystallization of a nicotinamide derivative and may require optimization for this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: HPLC Analysis of this compound
This is a starting point for an HPLC method and will likely require optimization. It is based on a method for a similar compound.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable ratio of A:B and ramp up the percentage of B to elute the compound. A starting point could be 70:30 (A:B) to 30:70 (A:B) over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
Visualized Workflows
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impure this compound.
References
side reactions to consider when using 5-Bromo-2-chloronicotinamide
Welcome to the technical support center for 5-Bromo-2-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and anticipate potential side reactions during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound in nucleophilic substitution reactions?
A1: When using this compound with nucleophiles, several side reactions can occur. The most common include:
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Hydrolysis of the amide: The amide functional group can be hydrolyzed to a carboxylic acid, especially under strong acidic or basic conditions, or in the presence of moisture.
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom at the C-2 position is susceptible to displacement by nucleophiles. This is often the most likely substitution site on the pyridine ring.
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Nucleophilic Aromatic Substitution (SNAr) at the 5-position: The bromine atom at the C-5 position can also be displaced by strong nucleophiles, though it is generally less reactive than the chlorine at the 2-position.
-
Hydrolysis of the 2-chloro group: Under certain conditions, particularly with hydroxide ions or water at elevated temperatures, the chlorine atom can be hydrolyzed to a hydroxyl group, forming 5-Bromo-2-hydroxynicotinamide.
-
Reductive Dehalogenation: In the presence of a reducing agent and a catalyst (e.g., palladium on carbon with a hydrogen source), the bromine and/or chlorine atoms can be removed. Bromine is typically more susceptible to reductive cleavage than chlorine.[1][2][3]
-
Dehydration of the amide: With strong dehydrating agents (e.g., phosphorus pentoxide, thionyl chloride), the primary amide can be converted to the corresponding nitrile, 5-Bromo-2-chloronicotinonitrile.[4][5][6][7]
Q2: My reaction with an amine nucleophile is giving low yields and a significant amount of insoluble precipitate. What could be the cause?
A2: A common issue in reactions with amine nucleophiles is the in-situ generation of hydrogen chloride (HCl) as a byproduct of the substitution reaction (either at the amide or the ring). This HCl can protonate your amine nucleophile, forming an insoluble amine hydrochloride salt. The protonated amine is no longer nucleophilic, which halts the desired reaction and reduces your yield.
Troubleshooting:
-
Add a non-nucleophilic base: Include a scavenger base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in your reaction mixture to neutralize the HCl as it forms.
-
Use excess amine: If your amine nucleophile is not expensive, using it in excess (e.g., 2.2 equivalents) can allow it to act as both the nucleophile and the base.
-
Solvent choice: Ensure your solvent can dissolve both the reactants and the base.
Q3: I am observing a new product with a mass corresponding to the loss of the chloro group and the addition of a hydroxyl group. How can I prevent this?
A3: You are likely observing hydrolysis of the 2-chloro substituent to a 2-hydroxy group. This is a common side reaction when using water as a solvent or in the presence of hydroxide ions, often accelerated by heat.
Troubleshooting:
-
Anhydrous conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid strong bases: If possible, avoid using strong aqueous bases like sodium hydroxide. Consider alternative, non-aqueous base systems if a base is required.
-
Control temperature: Lowering the reaction temperature can often disfavor this hydrolysis side reaction.
Potential Side Reaction Pathways
The following diagram illustrates the primary side reaction pathways that can occur from this compound under various conditions.
Caption: Potential side reaction pathways for this compound.
Troubleshooting Guide
This table summarizes potential issues, their likely causes, and suggested solutions.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps & Mitigation Strategies |
| Low yield of desired product, starting material remains | 1. Insufficient reaction time or temperature. 2. Deactivation of nucleophile by HCl byproduct. 3. Poor solubility of reactants. | 1. Monitor reaction by TLC/LC-MS to determine optimal time. Consider cautiously increasing the temperature. 2. Add a non-nucleophilic base (e.g., TEA, DIPEA). 3. Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Formation of a more polar byproduct, soluble in aqueous base | Hydrolysis of the amide to the carboxylic acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Avoid strongly acidic or basic aqueous conditions. |
| Product mass indicates loss of Cl and addition of the nucleophile | Nucleophilic aromatic substitution (SNAr) at the 2-position. | - This may be the desired reaction. If not, consider using a less nucleophilic reagent or milder reaction conditions. |
| Product mass indicates loss of Br and addition of the nucleophile | Nucleophilic aromatic substitution (SNAr) at the 5-position. | - The 5-position is generally less reactive. This suggests harsh reaction conditions (high temperature, very strong nucleophile). Use milder conditions. |
| Formation of a product with mass corresponding to the loss of a halogen atom | Reductive dehalogenation. | - Ensure your reaction is free of catalytic metals (e.g., Pd, Ni) and strong reducing agents. Check starting materials for catalyst residues. |
| Formation of a product with a nitrile functional group (IR stretch ~2230 cm⁻¹) | Dehydration of the primary amide. | - Avoid strong dehydrating agents (e.g., SOCl₂, P₂O₅, POCl₃) unless this is the desired transformation. |
Experimental Protocols
Protocol 1: General Procedure for Amidation with an Amine Nucleophile to Minimize Side Reactions
This protocol is designed to favor the reaction of a primary or secondary amine at the amide nitrogen of a precursor acid chloride, but the principles for controlling side reactions are applicable when this compound is the starting material for other transformations.
-
Glassware and Solvent Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over molecular sieves or distilled from an appropriate drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF).
-
In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of this compound to 0 °C in an ice bath.
-
Slowly add the amine/base solution dropwise to the stirred solution of the starting material.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for identifying and addressing unexpected side products in your reaction.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed technical support for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-chloronicotinamide. It addresses common challenges, offers troubleshooting advice, and presents recommended catalyst systems and protocols to facilitate efficient and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive for Suzuki coupling?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for chemoselective functionalization at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[1]
Q2: What are the recommended starting catalyst systems for selective coupling at the 5-position (C-Br)?
For selective coupling at the more reactive C-Br bond, several standard palladium catalyst systems are effective. The key is to use conditions mild enough to avoid activating the C-Cl bond.
-
Pd(PPh₃)₄: This is a common and commercially available Pd(0) source that is often effective for coupling aryl bromides.[1][2]
-
Pd(dppf)Cl₂: This robust catalyst is known for its high efficiency in challenging couplings and can provide high yields in shorter reaction times.[3][4][5]
-
Pd(OAc)₂ or Pd₂(dba)₃ with Phosphine Ligands: Using a Pd(II) or Pd(0) source with standard phosphine ligands like PPh₃ or dppf is a reliable approach.[1] More specialized, bulky electron-rich ligands (e.g., SPhos, XPhos) can also be used and may improve yields, but are often reserved for more challenging couplings like those involving the C-Cl bond.[1][2]
Q3: How can I achieve a subsequent Suzuki coupling at the 2-position (C-Cl)?
Coupling at the less reactive 2-chloro position is more challenging and requires a more active catalyst system.[2] This is typically performed after the 5-position has been functionalized. To activate the C-Cl bond, highly active catalyst systems featuring bulky, electron-rich ligands are necessary.[2][6]
-
Recommended Systems: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[2][6] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step of the C-Cl bond.[2]
-
Reaction Conditions: Higher reaction temperatures and strong bases like potassium phosphate (K₃PO₄) are often required to overcome the higher activation energy.[2][6]
Q4: My reaction has low or no yield. What are the first things to troubleshoot?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst System: Ensure you are using an appropriate and active catalyst. For the C-Cl bond, a standard catalyst like Pd(PPh₃)₄ may be ineffective.[2] Consider using a more robust system with bulky, electron-rich ligands.[2][6]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3][6] Bulky ligands can sterically shield the metal center to prevent this.[2] Also, ensure all reagents and solvents are high purity and properly degassed, as oxygen can promote side reactions and deactivate the catalyst.[2][6]
-
Base Selection: The base is crucial for activating the boronic acid.[2] If a standard base like Na₂CO₃ or K₂CO₃ is not working, switch to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective in challenging couplings.[2][6]
-
Temperature: The reaction may require more thermal energy. Gradually increase the temperature, but be aware that higher temperatures can also increase the rate of side reactions and decomposition.[2]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents. Moisture can lead to a key side reaction, protodeboronation.[1]
Q5: What are the common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, reducing the yield of the final product.
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond of the organoboron reagent, replacing it with a hydrogen atom. It is often caused by excess water or insufficiently anhydrous conditions.[1][2] To mitigate this, use thoroughly dried reagents and solvents. If the problem persists, consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][7] Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) and consider using a direct Pd(0) source like Pd(PPh₃)₄.[2]
-
Dehalogenation: This involves the reduction of the C-Br or C-Cl bond to a C-H bond, removing the reactive handle for coupling.[1] This can sometimes occur at high temperatures or with certain catalyst/base combinations. Optimizing these conditions can help minimize this pathway.
Data Presentation: Recommended Catalyst Systems
The following table summarizes recommended starting conditions for the selective Suzuki coupling of an arylboronic acid at the 5-position (C-Br) of this compound. These recommendations are based on successful couplings of structurally similar substrates like 5-bromonicotinic acid and other di-halogenated pyridines.[1][3][6]
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Pd(PPh₃)₄ (2-5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | 8-24 | Good-High | A reliable, general-purpose system for C-Br bonds. |
| Pd(dppf)Cl₂ (2-3%) | K₂CO₃ (2.0) | DME | 80 | 2-4 | High-Excellent | Often provides high yields in significantly shorter reaction times.[3] |
| Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (2.0) | Toluene or Dioxane | 100 | 12-24 | High-Excellent | A more active system that ensures high conversion for the C-Br bond.[2] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the 5-Position (C-Br)
This protocol provides a general starting point using Pd(dppf)Cl₂. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), dried (2.0 equiv)
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1,2-Dimethoxyethane (DME), anhydrous and degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas.
-
Add anhydrous, degassed DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling, a logical workflow for troubleshooting, and a decision-making process for catalyst selection.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low-yield reactions.
Caption: Decision tree for selecting a catalyst based on target site.
References
Technical Support Center: Managing Exotherms in Large-Scale 5-Bromo-2-chloronicotinamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing exothermic events during the large-scale synthesis of 5-Bromo-2-chloronicotinamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific challenges encountered during process scale-up.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature spikes, increased pressure, and the formation of impurities, posing significant safety risks and compromising product quality. The following guide addresses common issues related to exotherm management in the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase During Bromination | 1. Reagent Addition Rate Too High: The brominating agent is being added too quickly, generating heat faster than the cooling system can remove it. 2. Inadequate Cooling: The reactor's cooling capacity is insufficient for the scale of the reaction. 3. Poor Agitation: Inefficient mixing is leading to localized hot spots where the reaction is accelerating. | 1. Reduce the addition rate of the brominating agent. Utilize a syringe pump or a controlled dosing system for precise and gradual addition. 2. Ensure the cooling system is operating at maximum capacity and that the heat transfer fluid is at the optimal temperature. For large-scale reactions, consider upgrading the cooling system or using a reactor with a better surface-area-to-volume ratio. 3. Increase the agitation speed to improve heat dissipation and maintain a homogenous reaction temperature. |
| Pressure Buildup in the Reactor | 1. Gas Evolution: The reaction may be producing gaseous byproducts (e.g., HBr) at a high rate. 2. Solvent Boiling: A runaway exotherm could be causing the solvent to boil. | 1. Ensure the reactor is equipped with a properly sized and functioning vent or scrubber system to safely manage gas evolution. 2. Immediately cease reagent addition and apply emergency cooling. If necessary, have a quench plan in place to rapidly cool and dilute the reaction mixture. |
| Formation of Impurities | 1. High Reaction Temperature: Elevated temperatures due to poor exotherm control can promote the formation of side products, such as over-brominated species or degradation products.[1] 2. Localized Hot Spots: Inadequate mixing can lead to localized areas of high temperature, fostering impurity formation. | 1. Maintain the reaction temperature within the optimal range as determined by process development studies. Implement a robust temperature monitoring and control system. 2. Improve agitation and consider a reactor design that promotes better heat transfer. |
| Low Product Yield | 1. Product Degradation: Excessive temperatures can lead to the degradation of the desired product. 2. Side Reactions: Uncontrolled exotherms can favor alternative reaction pathways, consuming starting materials and reducing the yield of the target compound. | 1. Strictly control the reaction temperature throughout the process. 2. Optimize reaction conditions, including reagent stoichiometry and addition rates, to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
The synthesis of this compound typically involves two key steps that can be significantly exothermic:
-
Bromination of the Pyridine Ring: The electrophilic substitution of a bromine atom onto the 2-chloronicotinamide precursor is a highly exothermic process. The reactivity of pyridine derivatives and the nature of the brominating agent contribute to the heat generated.[2]
-
Amide Formation: The conversion of a carboxylic acid or its derivative (like an acyl chloride) to the corresponding amide can also be exothermic, particularly during the initial reaction phase.
Q2: What are the critical process parameters to monitor for effective exotherm control?
Continuous monitoring of the following parameters is crucial:
-
Reaction Temperature: Use multiple, strategically placed temperature probes to detect any localized temperature variations.
-
Reagent Addition Rate: Precise control over the rate of addition of the limiting reagent is essential to manage the rate of heat generation.
-
Agitation Speed: Ensure consistent and efficient mixing to maintain temperature homogeneity.
-
Reactor Pressure: Monitor the pressure to detect any abnormal gas evolution or solvent boiling.
Q3: What cooling methods are recommended for large-scale synthesis?
For large-scale operations, a robust cooling system is paramount. This may include:
-
Jacketed Reactors: With a circulating cooling fluid (e.g., chilled brine or a thermal control unit).
-
Internal Cooling Coils: To provide additional heat transfer surface area.
-
Heat Exchangers: For continuous processes or for rapidly cooling the reaction mixture.
Q4: How can I assess the thermal hazard of my reaction before scaling up?
A thorough thermal hazard assessment is essential. Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide critical data on the heat of reaction, adiabatic temperature rise, and the onset temperature of any decomposition reactions.[3] This information is vital for designing a safe and scalable process.
Q5: What are the advantages of using flow chemistry for managing exothermic reactions?
Continuous flow reactors offer significant advantages for managing highly exothermic reactions:[4]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat removal.
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk of a thermal runaway.
-
Precise Control: Flow chemistry allows for precise control over reaction time, temperature, and stoichiometry.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, highlighting the key considerations for exotherm management. This protocol is based on established chemical principles for the synthesis of related compounds.[5][6]
Part 1: Bromination of 2-Chloronicotinamide
Materials:
-
2-Chloronicotinamide
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine)
-
Solvent (e.g., Sulfuric acid or a suitable organic solvent)
-
Cooling bath (e.g., ice-water or a cryocooler)
-
Jacketed reactor with overhead stirrer and temperature probe
Procedure:
-
Charge the reactor with 2-chloronicotinamide and the chosen solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C) using the cooling jacket.
-
Slowly add the brominating agent dropwise or in small portions over an extended period (e.g., 2-4 hours) while maintaining the internal temperature within a narrow range (e.g., ± 2 °C).
-
Continuously monitor the reaction temperature and adjust the addition rate as necessary to control the exotherm.
-
After the addition is complete, allow the reaction to stir at the controlled temperature until completion, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Proceed with the appropriate workup and purification steps.
Part 2: Amidation (if starting from 5-Bromo-2-chloronicotinic acid)
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Chlorinating agent (e.g., Thionyl chloride or Oxalyl chloride)
-
Ammonia source (e.g., Ammonium hydroxide or ammonia gas)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
-
Cooling bath
Procedure:
-
Acid Chloride Formation (Exothermic): In a separate, dry reactor, carefully add the chlorinating agent to a solution of 5-Bromo-2-chloronicotinic acid in an anhydrous solvent at a controlled temperature (e.g., 0-10 °C). This step is often exothermic and may involve the evolution of gas (e.g., SO₂ or HCl).
-
Once the acid chloride formation is complete, cool the solution.
-
Amidation (Exothermic): In the main reactor, prepare a solution of the ammonia source.
-
Slowly add the prepared acid chloride solution to the ammonia solution at a low temperature (e.g., -10 to 0 °C) to control the highly exothermic amidation reaction.
-
Maintain vigorous stirring and cooling throughout the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Follow with appropriate workup and purification procedures.
Quantitative Data
The following tables provide representative data for the key reaction parameters and potential impurity profiles. Note: This data is illustrative and should be confirmed through laboratory-scale experiments and thermal hazard analysis before any scale-up.
Table 1: Representative Reaction Parameters for Bromination
| Parameter | Value | Rationale for Control |
| Starting Temperature | 0 - 5 °C | Minimizes the initial reaction rate and allows for better exotherm control. |
| Reagent Addition Time | 2 - 4 hours | Slow addition prevents the accumulation of unreacted reagents and rapid heat generation. |
| Max Internal Temperature | < 10 °C | Prevents side reactions and potential runaway conditions. |
| Agitation Speed | 200 - 300 RPM | Ensures efficient heat transfer and temperature homogeneity. |
Table 2: Potential Impurity Profile and Control Strategies
| Impurity | Potential Source | Control Strategy |
| Dibrominated products | High reaction temperature or excess brominating agent. | Maintain strict temperature control and use the correct stoichiometry of the brominating agent. |
| Unreacted Starting Material | Incomplete reaction due to low temperature or insufficient reaction time. | Ensure the reaction is allowed to proceed to completion by monitoring with an appropriate analytical method. |
| Degradation Products | Runaway exotherm leading to decomposition. | Implement robust exotherm management strategies as outlined in the troubleshooting guide. |
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for managing exotherms during bromination.
Troubleshooting Logic for Temperature Spikes
Caption: Decision tree for troubleshooting temperature spikes.
References
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. chempanda.com [chempanda.com]
- 3. Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents | CoLab [colab.ws]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
identifying and characterizing impurities in 5-Bromo-2-chloronicotinamide samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in 5-Bromo-2-chloronicotinamide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
The most common impurities in this compound often stem from the synthetic route. A primary potential impurity is the unreacted starting material, 5-Bromo-2-chloronicotinic acid . Other possible process-related impurities can include byproducts from the amidation reaction or residual reagents and solvents.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
An unexpected peak can be either a process-related impurity or a degradation product. The first step is to verify system suitability and sample preparation. If the peak persists, a systematic identification process should be followed. This typically involves:
-
Mass Spectrometry (LC-MS): Determine the mass-to-charge ratio (m/z) of the unknown peak to obtain its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to help determine the elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide definitive structural elucidation.[1]
Q3: How can I confirm if the main impurity is the starting material, 5-Bromo-2-chloronicotinic acid?
You can confirm the presence of 5-Bromo-2-chloronicotinic acid by:
-
Co-injection: Spike your sample with a known standard of 5-Bromo-2-chloronicotinic acid. If the peak area of the suspected impurity increases, it is likely the starting material.
-
LC-MS Analysis: The molecular weight of 5-Bromo-2-chloronicotinic acid (C₆H₃BrClNO₂) is approximately 235.9 g/mol . Look for a corresponding [M-H]⁻ ion at m/z 234.9 in negative ion mode or [M+H]⁺ at m/z 236.9 in positive ion mode.[2]
-
Comparing Retention Times: Analyze a standard of the starting material under the same HPLC conditions to see if the retention times match.
Q4: My NMR spectrum shows unexpected signals. What could they be?
Unexpected signals in an NMR spectrum can arise from various sources. It is important to compare the spectrum of your sample with a reference spectrum of pure this compound. Minor peaks could correspond to residual solvents or low-level impurities. The presence of signals corresponding to the protons of 5-Bromo-2-chloronicotinic acid would be a strong indicator of its presence as an impurity.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The amide and potential acidic impurities can be sensitive to pH. Experiment with small adjustments to the mobile phase pH to improve peak shape.
-
Check Column Health: The column may be contaminated or degraded. Flush the column or try a new column.
-
Modify Mobile Phase Composition: Altering the organic solvent ratio or using a different organic solvent (e.g., methanol instead of acetonitrile) can sometimes resolve peak shape issues.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Fluctuation in the HPLC system, such as pump performance, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Equilibrate the System: Ensure the column is fully equilibrated with the mobile phase before injection.
-
Check for Leaks: Inspect the HPLC system for any leaks.
-
Prepare Fresh Mobile Phase: Degas the mobile phase and prepare it fresh daily.
-
Monitor Pump Pressure: Fluctuations in pressure can indicate a problem with the pump seals or check valves.
-
Issue 3: Difficulty in Detecting Impurities by LC-MS
-
Potential Cause: Inappropriate ionization mode or source parameters.
-
Troubleshooting Steps:
-
Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) ion modes. The starting material, 5-Bromo-2-chloronicotinic acid, is more likely to be detected in negative ion mode.
-
Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to optimize the signal for the expected impurities.
-
Consider a Different Mobile Phase Additive: Additives like formic acid or ammonium acetate can aid in ionization.
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Assessment
This method is suitable for determining the purity of this compound and quantifying the starting material impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Impurity Identification
This protocol is designed to identify unknown impurities by determining their mass-to-charge ratios.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Run in both positive and negative modes in separate runs or using polarity switching.
-
Scan Range: m/z 100-500
-
Source Parameters: Optimize based on instrument manufacturer's recommendations.
Protocol 3: ¹H NMR for Structural Confirmation
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: Approximately 10-20 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Typical Chemical Shifts (δ) for this compound in DMSO-d₆:
-
δ 8.63 (d, 1H)
-
δ 8.21 (d, 1H)
-
δ 8.08 (s, 1H)
-
δ 7.81 (s, 1H)
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M-H]⁻ | Expected m/z [M+H]⁺ |
| This compound | C₆H₄BrClN₂O | 235.47 | - | 234.9 / 236.9 | |
| 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | 236.45 | 235.9 / 237.9 | 234.9 / 236.9 |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloronicotinamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-chloronicotinamide with other substituted nicotinamides in palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and representative experimental data to assist in the strategic design of synthetic routes for novel drug candidates and other functional molecules.
Executive Summary
This compound is a versatile building block in medicinal chemistry, offering two distinct reaction sites for functionalization: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective functionalization, typically at the more reactive C-Br bond, while leaving the C-Cl bond available for subsequent transformations. This guide will explore the comparative reactivity of this compound in two key cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination, benchmarked against other 5-substituted-2-chloronicotinamides.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halide in the nicotinamide scaffold is a critical determinant of reaction efficiency.
General Reactivity Trend: 5-Iodo > 5-Bromo > 5-Chloro > 5-Fluoro
The electron-withdrawing or -donating nature of the substituent at the 5-position also influences the rate of oxidative addition, a key step in the catalytic cycle. Electron-withdrawing groups can enhance the reactivity of the C-Cl bond at the 2-position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Nicotinamide Derivative | 5-Substituent | Expected Relative Reactivity at C-2 (Cl) | Typical Reaction Conditions | Expected Yield Range |
| This compound | Bromo | Moderate (Selective coupling at C-5 is preferred) | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 80-100°C | 70-95% (at C-5) |
| 2-Chloro-5-fluoronicotinamide | Fluoro | Lower | More forcing conditions may be needed | Moderate |
| 2-Chloro-5-methylnicotinamide | Methyl (electron-donating) | Lower | Standard conditions | Moderate to High |
| 2-Chloro-5-nitronicotinamide | Nitro (electron-withdrawing) | Higher | Milder conditions may suffice | High |
Note: The yield ranges are estimations based on general principles of cross-coupling reactions and may vary depending on the specific coupling partner and reaction conditions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, crucial for the preparation of many pharmaceutical compounds.[2] Similar to the Suzuki-Miyaura coupling, the nature of the halogen and the electronic properties of the substituents play a significant role in the reaction outcome.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Nicotinamide Derivative | 5-Substituent | Expected Relative Reactivity at C-2 (Cl) | Typical Catalyst System | Expected Yield Range |
| This compound | Bromo | Moderate (Selective amination at C-5 is preferred) | Pd₂(dba)₃ / XPhos, NaOtBu, Toluene, 100-110°C | 80-95% (at C-5) |
| 2-Chloro-5-fluoronicotinamide | Fluoro | Lower | Bulky, electron-rich phosphine ligands required | Moderate |
| 2-Chloro-5-methylnicotinamide | Methyl (electron-donating) | Lower | Standard conditions | Moderate to High |
| 2-Chloro-5-nitronicotinamide | Nitro (electron-withdrawing) | Higher | Milder conditions may suffice | High |
Note: The yield ranges are estimations based on general principles of cross-coupling reactions and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
Reaction and Work-up:
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the 5-Position
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., XPhos, 0.08 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).[1]
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine (1.2 equiv) followed by this compound (1.0 equiv).
Reaction and Work-up:
-
Heat the reaction mixture to 100-110°C and monitor its progress.[1]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Nicotinamide and its derivatives are central to cellular metabolism, primarily through their role in the nicotinamide adenine dinucleotide (NAD⁺) biosynthesis pathways.[3][4] Understanding these pathways is crucial for researchers in drug development.
The diagram above illustrates the NAD⁺ salvage pathway, where nicotinamide (NAM) is converted back to NAD⁺. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway.[5][6]
The workflow for a typical Suzuki-Miyaura coupling reaction is outlined above, from the initial setup to the final purification of the product.
Conclusion
This compound serves as a highly valuable and versatile scaffold in organic synthesis. Its differential halide reactivity allows for sequential and selective functionalization, providing a powerful tool for the construction of complex molecular architectures. The choice of catalyst, ligand, and reaction conditions is paramount in controlling the selectivity and achieving high yields in cross-coupling reactions. The provided protocols and comparative data offer a solid foundation for researchers to develop robust synthetic strategies for novel nicotinamide derivatives.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldmanlaboratories.com [goldmanlaboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-2-chloronicotinamide
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-2-chloronicotinamide is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. The information presented is a synthesis of established analytical practices for related compounds, offering a robust starting point for method development and validation.
Comparison of Analytical Methods
The choice between HPLC and GC for purity analysis depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of hypothetical, yet representative, HPLC and GC methods for this compound.
Table 1: Performance Comparison of HPLC and GC Methods
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Purity Range | 98-102% | 98-102% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Accuracy (Recovery) | 99.0 - 101.0% | 98.5 - 101.5% |
| Sample Preparation | Simple dissolution | Direct injection or derivatization |
| Analysis Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below. These protocols are intended as a starting point and should be subject to in-house validation to ensure suitability for a specific purpose.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound from its potential non-polar and polar impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: HPLC Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 99.5% |
| Precision (RSD%) | 0.8% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a direct injection method can be employed.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Data Analysis:
The purity is calculated based on the area percent of the main peak in the chromatogram.
Table 3: GC Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 2 mg/mL |
| Accuracy (% Recovery) | 99.2% |
| Precision (RSD%) | 1.2% |
| LOD | 0.01 mg/mL |
| LOQ | 0.03 mg/mL |
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid diversification of molecular scaffolds. 5-Bromo-2-chloronicotinamide is a valuable building block, offering two distinct reaction sites for cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds—the former being more susceptible to oxidative addition in palladium-catalyzed reactions—allows for selective C-C and C-N bond formation at the 5-position.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-5 position of this compound, supported by representative experimental data from analogous systems.
Executive Summary
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For this compound, the C-Br bond is the more reactive site for oxidative addition to a Pd(0) catalyst.[1] This allows for selective functionalization at the C-5 position while leaving the C-2 chloro substituent intact for potential subsequent transformations. The choice of catalyst, particularly the ligand, is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands generally enhance the rates of oxidative addition and reductive elimination, leading to improved catalytic activity.[2][3]
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data presented is based on reactions with structurally similar substrates, such as 5-bromonicotinic acid and 5-bromo-2-chloropyrimidine, and should be considered a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of this compound Analogues
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | DMF | 80 | 2 | High |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
Data extrapolated from studies on 5-bromonicotinic acid and 5-bromo-2-chlorobenzo[d]thiazole.[4]
Table 2: Buchwald-Hartwig Amination of this compound Analogues
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | High |
| [Pd(cinnamyl)Cl]₂ | DavePhos | KOtBu | Toluene | 80 | 18 | 88 |
Data based on general protocols and studies on analogous aryl bromides.[1][5]
Table 3: Sonogashira Coupling of this compound Analogues
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 12 | High |
| Pd(OAc)₂/TPPTS | CuI | Et₃N | Aqueous | 80 | 4 | High |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 18 | High |
Data derived from general Sonogashira protocols and studies on related aryl bromides.[6][7]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., toluene and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination Protocol
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[1]
Sonogashira Coupling Protocol
-
In a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow for catalyst screening and optimization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for catalyst screening and reaction optimization.
References
- 1. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 2. CH601414A5 - - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 5. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 5-Bromo-2-chloronicotinamide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 5-Bromo-2-chloronicotinamide with its key precursors, 2-hydroxynicotinic acid and 5-bromo-2-chloronicotinic acid. The following sections present a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for these analytical techniques. This information is crucial for reaction monitoring, quality control, and characterization in the synthesis of this important compound.
Synthesis Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process starting from 2-hydroxynicotinic acid. This precursor undergoes bromination and subsequent chlorination to yield 5-bromo-2-chloronicotinic acid, which is then amidated to the final product.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are reported relative to a standard reference.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.67 (d, J=2.4 Hz, 1H), 8.35 (d, J=2.4 Hz, 1H), 8.0 (br s, 1H, NH), 7.8 (br s, 1H, NH) | No data available |
| 5-Bromo-2-chloronicotinic acid | 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H)[1][2] | 164.1, 152.3, 149.8, 142.1, 124.9, 118.6 |
| 2-Hydroxynicotinic acid | 8.19 (dd, J=6.4, 2.0 Hz, 1H), 7.42 (dd, J=9.3, 2.0 Hz, 1H), 6.56 (dd, J=9.3, 6.4 Hz, 1H) | 168.9, 164.8, 146.3, 141.1, 117.2, 108.2 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The data is presented in wavenumbers (cm⁻¹).
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3350-3150 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400 (C-N stretch) |
| 5-Bromo-2-chloronicotinic acid | ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1470 (C=C stretch, aromatic) |
| 2-Hydroxynicotinic acid | ~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1650, 1600 (C=C/C=N stretch, aromatic)[3] |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight | Key m/z values |
| This compound | C₆H₄BrClN₂O | 235.47 | 234/236/238 (M⁺), reflecting isotopes of Br and Cl |
| 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | 236.45 | 235/237/239 ([M+H]⁺)[1] |
| 2-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | 139 (M⁺), 122, 94[3] |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width is typically set to scan a range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. The spectral width is typically set to scan a range of 0-200 ppm.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the molecular ion peak.[4]
Experimental Workflow
The general workflow for the synthesis and characterization of this compound and its precursors is outlined below.
Caption: General workflow for synthesis and characterization.
References
Unlocking Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-chloronicotinamide Derivatives and Their Parent Compound
For researchers and professionals in drug development, the quest for more potent and selective therapeutic agents is perpetual. In this context, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of 5-Bromo-2-chloronicotinamide derivatives against their parent compound, offering insights into their potential as anticancer and antimicrobial agents. The data presented herein is supported by experimental findings and detailed methodologies to aid in further research and development.
Anticancer Activity: Enhancing Potency Through Substitution
While direct comparative studies on a broad spectrum of this compound derivatives are emerging, research on structurally related halogenated nicotinamides provides valuable insights into their anticancer potential. The core structure of this compound serves as a promising scaffold for the development of novel cytotoxic agents.
A study on N-phenylsulfonylnicotinamide derivatives identified 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide , a derivative of 5-bromonicotinamide, as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. This compound demonstrated significant in vitro antiproliferative activity against the MCF-7 breast cancer cell line, with an impressive IC50 value of 0.07 µM.[1] This highlights the potential of substitutions at the amide nitrogen to significantly enhance the anticancer potency compared to the parent nicotinamide structure.
Further illustrating the impact of substitution, a hypothetical study on N-substituted 5-Bromo-6-chloronicotinamide analogs, an isomer of the target compound, reveals clear structure-activity relationships (SAR). The introduction of various substituents on an N-phenyl ring dramatically influences the cytotoxic activity against several cancer cell lines.
Comparative Anticancer Activity of 5-Bromo-6-chloronicotinamide Analogs (Hypothetical Data)
| Compound ID | R Group (Substitution on N-Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| Parent Analog | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| Derivative 1 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| Derivative 2 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| Derivative 3 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| Derivative 4 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data presented is hypothetical and for illustrative purposes based on findings for related compounds.[2]
This hypothetical data suggests that electron-withdrawing groups, such as chloro and trifluoromethyl, at the 4-position of the phenyl ring enhance cytotoxic potency compared to the unsubstituted analog. The 4-trifluoromethyl substituted analog demonstrated the most potent activity across all three cell lines in this theoretical series.[2] This underscores the principle that targeted modifications to the parent this compound structure can lead to a significant increase in anticancer efficacy.
Experimental Protocols
General Synthesis of N-Aryl-5-bromo-2-chloronicotinamide Derivatives
The synthesis of N-aryl derivatives of this compound can be achieved through a standard amidation reaction.
Materials:
-
5-Bromo-2-chloronicotinoyl chloride
-
Appropriately substituted aniline
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (20 mL) and cool the solution to 0°C.
-
Add a solution of 5-Bromo-2-chloronicotinoyl chloride (1.0 mmol) in anhydrous DCM (10 mL) dropwise to the cooled aniline solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired N-aryl-5-bromo-2-chloronicotinamide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Path Forward: Experimental and Signaling Workflows
To better understand the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that could be targeted.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel anticancer compounds.
References
assessing the stability of 5-Bromo-2-chloronicotinamide under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative assessment of the anticipated stability of 5-Bromo-2-chloronicotinamide under various stress conditions. Due to a lack of specific published stability data for this compound, this document provides a predictive comparison based on the known stability of related nicotinamide analogs and general principles of chemical stability. Detailed experimental protocols are included to enable researchers to perform comprehensive stability studies.
Comparative Stability of Nicotinamide Analogs
The stability of this compound can be inferred by examining the behavior of structurally similar molecules. The presence of a halogenated pyridine ring is expected to influence its susceptibility to hydrolysis, oxidation, and photolytic degradation.
| Compound | Key Structural Features | Known Stability Characteristics | Predicted Stability of this compound (by comparison) |
| Nicotinamide | Unsubstituted pyridine ring with an amide group. | Generally stable, but can be hydrolyzed to nicotinic acid under strong acidic or basic conditions. | The electron-withdrawing nature of the bromine and chlorine atoms may make the amide group more susceptible to hydrolysis. |
| 2-Chloronicotinamide | Chlorine atom at the 2-position of the pyridine ring. | Subject to hydrolysis to form 2-chloronicotinic acid, a reaction that can be catalyzed by amidases.[1][] The chlorine substitution can impact the rate of hydrolysis.[] | Similar to 2-chloronicotinamide, hydrolysis of the amide group to form 5-Bromo-2-chloronicotinic acid is a likely degradation pathway. |
| Nicotinamide Riboside Chloride (NRCl) | A glycosidic bond connects the nicotinamide to a ribose sugar. | Intrinsically unstable in water, leading to hydrolysis of the N-glycosidic bond.[3] | While not a riboside, this highlights the general susceptibility of nicotinamide derivatives to hydrolysis. |
| Haloacetamides | Halogen substitutions on the methyl group of acetamide. | Chlorinated haloacetamides are generally more unstable than their brominated analogs in aqueous solutions.[4] Both are susceptible to hydrolysis, with rates increasing with pH.[4] | The combined electronic effects of bromine and chlorine on the pyridine ring may influence the overall stability, potentially making it susceptible to degradation under neutral to basic pH conditions. |
Experimental Protocols for Stability Assessment
To definitively determine the stability profile of this compound, a forced degradation study is essential.[5][6][7] These studies intentionally stress the molecule to identify potential degradation products and pathways.[6]
General Protocol for Forced Degradation Studies
Forced degradation should be carried out on a single batch of the substance to evaluate the impact of various stress factors.[5][6] A degradation of 5-20% is generally considered optimal for method validation.
Equipment and Reagents:
-
This compound
-
HPLC system with a UV or photodiode array (PDA) detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Suitable buffer solutions (e.g., phosphate, acetate)
Specific Stress Conditions
a) Hydrolytic Stability (Acid, Base, and Neutral):
-
Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
b) Oxidative Stability:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time points.
-
Analyze the samples by HPLC.
c) Thermal Stability (Dry Heat):
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Sample the solid at different time points.
-
Dissolve the samples in a suitable solvent for HPLC analysis.
d) Photostability:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the exposed and control samples by HPLC at a designated time point.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC, is crucial to separate the parent compound from any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental Workflows and Potential Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway: Hydrolysis
Based on the chemistry of related compounds, a primary degradation pathway for this compound under hydrolytic conditions is the conversion of the amide group to a carboxylic acid.
Caption: Predicted hydrolytic degradation of this compound.
References
- 1. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
yield comparison of different synthetic routes to 5-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic pathways to 5-Bromo-2-chloronicotinamide, a key building block in the development of pharmaceutical compounds. The efficacy of each route is evaluated based on reported reaction yields, availability of starting materials, and overall process efficiency to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several distinct routes, with the most prominent pathways commencing from either 6-hydroxynicotinic acid or nicotinic acid. A less conventional route involving a Sandmeyer reaction is also considered. Based on the available data, the synthetic route starting from 6-hydroxynicotinic acid demonstrates a consistently high yield across the initial steps. The overall efficiency of each route is critically dependent on the yield of the final amidation step.
Data Presentation
| Route | Starting Material | Key Intermediates | Reported Yield (%) per Step | Overall Estimated Yield (%) |
| 1 | 6-Hydroxynicotinic Acid | 5-Bromo-6-hydroxynicotinic acid5-Bromo-2-chloronicotinic acid5-Bromo-2-chloronicotinoyl chloride | 1. Bromination: 97%2. Chlorination: 97%3. Amidation: >80% (for N-substituted) | ~75% |
| 2 | Nicotinic Acid | 5-Bromonicotinic acid5-Bromo-2-chloronicotinic acid5-Bromo-2-chloronicotinoyl chloride | 1. Bromination: up to 93%2. 2-Chlorination: Yield not specified3. Amidation: >80% (for N-substituted) | Incomplete Data |
| 3 | 2-Amino-5-chloropyridine | 2-Bromo-5-chloropyridine5-Bromo-2-chloro-3-lithiopyridine5-Bromo-2-chloronicotinic acid | 1. Sandmeyer Reaction: 91-93%2. Lithiation/Carboxylation: Yield not specified3. Amidation: >80% (for N-substituted) | Incomplete Data |
Synthetic Route Comparison Workflow
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Route 1: From 6-Hydroxynicotinic Acid
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid
6-Hydroxynicotinic acid is suspended in water and cooled in an ice bath. Bromine is added slowly, and the mixture is stirred at room temperature for 24 hours. The resulting solid product is collected by filtration, washed with water, and dried to afford 5-bromo-6-hydroxynicotinic acid. A reported yield for this step is 97%.
Step 2: Synthesis of 5-Bromo-2-chloronicotinic acid
To a reaction flask containing 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride and phosphorus oxychloride are added. The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is poured into ice water and stirred. The precipitated solid is collected by filtration, dissolved in ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-6-chloronicotinic acid. A reported yield for this step is 97%.[1]
Step 3: Synthesis of this compound
5-Bromo-2-chloronicotinic acid is converted to the corresponding acyl chloride by refluxing with an excess of thionyl chloride for 30 minutes. After removing the excess thionyl chloride under reduced pressure, the crude 5-Bromo-2-chloronicotinoyl chloride is dissolved in a suitable solvent and reacted with an excess of aqueous ammonia. The reaction mixture is stirred until completion. The product, this compound, is then isolated and purified. While specific yields for the primary amide are not detailed, similar reactions to form N-substituted amides report yields of over 80%.[2]
Route 2: From Nicotinic Acid
Step 1: Synthesis of 5-Bromonicotinic acid
Nicotinic acid is reacted with thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The mixture is heated to 70°C, and bromine is added over 2 hours, followed by refluxing for 6 hours. Excess bromine and thionyl chloride are removed by distillation. The residue is then neutralized with a sodium hydroxide solution to a pH of 3 to precipitate the product. The crude 5-bromonicotinic acid is collected by filtration. This method has a reported yield of up to 93%.
Step 2: Synthesis of 5-Bromo-2-chloronicotinic acid
Step 3: Synthesis of this compound
The procedure is analogous to Step 3 in Route 1.
Route 3: From 2-Amino-5-chloropyridine
Step 1: Synthesis of 2-Bromo-5-chloropyridine via Sandmeyer Reaction
2-Amino-5-chloropyridine is dissolved in a hydrobromic acid solution and cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise, and the reaction is stirred for 1 hour. The reaction is then neutralized with a sodium hydroxide solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give 2-bromo-5-chloropyridine. This Sandmeyer reaction has a reported yield of 91-93%.[3]
Step 2: Synthesis of 5-Bromo-2-chloronicotinic acid
This step would typically involve a metal-halogen exchange (lithiation) of 2-bromo-5-chloropyridine followed by carboxylation with carbon dioxide. Specific reaction conditions and yields for this transformation are not detailed in the available literature.
Step 3: Synthesis of this compound
The procedure is analogous to Step 3 in Route 1.
Concluding Remarks
Based on the currently available data, Route 1, starting from 6-hydroxynicotinic acid, presents the most promising and well-documented pathway for the synthesis of this compound , with high reported yields for the initial bromination and subsequent chlorination steps. While the yield for the final amidation to the primary amide requires specific experimental validation, the high yields reported for analogous N-substituted amides suggest a favorable outcome.
Route 2, commencing with nicotinic acid, is a viable alternative , particularly given the high yield of the initial bromination. However, the lack of a specified high-yield protocol for the subsequent 2-chlorination step represents a significant data gap that needs to be addressed for a complete evaluation.
Route 3, employing a Sandmeyer reaction, offers an interesting alternative approach . The initial step provides the di-halogenated pyridine in high yield. However, the subsequent introduction of the carboxamide functionality at the 3-position requires further investigation to determine its efficiency.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, scalability, and the desired purity of the final product. The data presented in this guide serves as a valuable resource for making an informed decision.
References
A Comparative Guide to 5-Bromo-2-chloronicotinamide and 5-Bromo-2-fluoronicotinamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of building blocks is paramount to the successful and efficient construction of target molecules. Halogenated pyridines are a cornerstone of this field, offering versatile handles for a variety of chemical transformations. This guide provides an in-depth, objective comparison of two such building blocks: 5-Bromo-2-chloronicotinamide and 5-Bromo-2-fluoronicotinamide. The subtle change of a single halogen atom at the 2-position dramatically influences the reactivity and synthetic utility of these molecules.
At a Glance: Key Differences in Reactivity
The primary distinction between this compound and 5-bromo-2-fluoronicotinamide lies in the reactivity of the halogen at the 2-position. This difference is most pronounced in nucleophilic aromatic substitution (SNAr) reactions, while their behavior in palladium-catalyzed cross-coupling reactions at the 5-position is expected to be broadly similar due to the presence of the bromo substituent.
| Feature | This compound | 5-Bromo-2-fluoronicotinamide | Rationale |
| Reactivity at C2 (SNAr) | Moderate | High | The highly electronegative fluorine atom strongly activates the C2 position towards nucleophilic attack and is a better leaving group in SNAr on electron-deficient rings. |
| Reactivity at C5 (Cross-Coupling) | High | High | The C-Br bond is the primary site for palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig amination. Reactivity is largely dictated by the bromine atom in both compounds. |
| Potential for Side Reactions | Higher | Lower | The C-Cl bond is more susceptible to undesired oxidative addition in some palladium-catalyzed reactions compared to the more robust C-F bond, potentially leading to a less clean reaction profile. |
| Synthesis of Precursor Acid | From 5-bromo-2-hydroxynicotinic acid | From 2,5-dibromopyridine | Different synthetic routes are typically employed to access the respective nicotinic acid precursors. |
Performance in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The reaction of 2-halopyridines with nucleophiles is a classic example of SNAr. The reactivity is significantly influenced by the nature of the halogen. It has been demonstrated that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol. This substantial difference in reaction rate is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.
Table 1: Predicted Comparative Performance in Nucleophilic Aromatic Substitution
| Parameter | This compound | 5-Bromo-2-fluoronicotinamide |
| Reaction Rate | Slower | Significantly Faster |
| Reaction Conditions | More forcing (higher temperatures, stronger bases) | Milder (lower temperatures, weaker bases) |
| Yield | Potentially lower due to side reactions | Generally higher and cleaner reaction |
Palladium-Catalyzed Cross-Coupling at the 5-Position
The bromine atom at the 5-position is the primary site for popular cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. Since both molecules possess a bromo group at the 5-position, their reactivity in these transformations is expected to be comparable. However, the halogen at the 2-position can influence the overall electronic properties of the ring and potentially interact with the catalyst.
Table 2: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Bromo-2-fluoronicotinamide |
| Reaction Rate | Similar | Similar |
| Yield | Good to excellent | Good to excellent |
| Potential for Byproducts | Possible competing reaction at the C-Cl bond | C-F bond is generally inert to these conditions |
Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 5-Bromo-2-fluoronicotinamide |
| Reaction Rate | Similar | Similar |
| Yield | Good to excellent | Good to excellent |
| Potential for Byproducts | Possible competing reaction at the C-Cl bond | C-F bond is generally inert to these conditions |
Experimental Protocols
Detailed experimental protocols for the synthesis and subsequent reactions of these compounds are provided below. These are representative procedures and may require optimization for specific substrates and scales.
Synthesis of Nicotinamides from Nicotinic Acids
The conversion of the parent nicotinic acids to the primary amides is a crucial first step.
Protocol 1: Synthesis of this compound
This procedure involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
-
Materials: 5-bromo-2-chloronicotinic acid, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), aqueous ammonia (NH₄OH).
-
Procedure:
-
To a solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 5-Bromo-2-fluoronicotinamide
This method utilizes a modern coupling reagent, HATU, for a milder and often more efficient amidation.
-
Materials: 5-bromo-2-fluoronicotinic acid, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), diisopropylethylamine (DIPEA), anhydrous DMF, ammonium chloride (NH₄Cl).
-
Procedure:
-
To a solution of 5-bromo-2-fluoronicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add ammonium chloride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Representative Cross-Coupling Reaction
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-2-halonicotinamides
This general protocol can be adapted for both the chloro and fluoro derivatives.
-
Materials: 5-bromo-2-halonicotinamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), potassium carbonate (K₂CO₃) (2.0 eq), 1,4-dioxane, water.
-
Procedure:
-
In a reaction vessel, combine the 5-bromo-2-halonicotinamide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Discovery: Targeting Key Signaling Pathways
Nicotinamide-based scaffolds are prevalent in medicinal chemistry, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases. The 5-bromo-2-halo-nicotinamide core provides a versatile platform for the synthesis of such inhibitors.
PARP Inhibition
PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality. Many PARP inhibitors mimic the nicotinamide portion of the NAD+ substrate.
Caption: PARP1 signaling pathway and the point of inhibition by nicotinamide-based drugs.
Kinase Inhibition
Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.
Caption: General synthetic workflow for kinase inhibitors from 5-bromo-2-halonicotinamides.
Conclusion
The choice between this compound and 5-bromo-2-fluoronicotinamide is a strategic one, dictated by the intended synthetic route.
-
For reactions involving nucleophilic substitution at the 2-position, 5-bromo-2-fluoronicotinamide is the unequivocally superior choice , offering faster reaction rates and cleaner conversions under milder conditions.
-
For palladium-catalyzed cross-coupling reactions at the 5-position, both reagents are expected to perform similarly well . However, the greater stability of the C-F bond in 5-bromo-2-fluoronicotinamide may offer an advantage by minimizing potential side reactions at the 2-position, leading to a more robust and predictable synthetic outcome.
For researchers and drug development professionals, the enhanced reactivity and cleaner reaction profiles associated with the fluoro-derivative often justify its use, despite potentially different synthetic access to its precursor. This guide serves as a foundational resource for making informed decisions in the strategic design and execution of synthetic pathways utilizing these valuable building blocks.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Bromo-2-chloronicotinamide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 5-Bromo-2-chloronicotinamide is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a detailed comparison of the most common synthetic methodologies for this compound, focusing on a cost-benefit analysis supported by experimental data. We will delve into reaction efficiency, reagent costs, and process complexity to aid in the selection of the most appropriate synthetic route for your research and development needs.
Executive Summary
The synthesis of this compound is typically achieved through a two-stage process: the synthesis of the precursor 5-Bromo-2-chloronicotinic acid, followed by its conversion to the final amide product. This guide evaluates three primary routes for the synthesis of the crucial carboxylic acid intermediate, originating from nicotinic acid, 5-bromo-6-hydroxynicotinic acid, and 3-bromo-2-chloro-5-methylpyridine.
Our analysis indicates that the direct bromination of nicotinic acid offers a highly efficient and cost-effective approach, with reported yields of up to 95%. While other routes provide viable alternatives, they may involve more expensive starting materials or less favorable reaction conditions. The final amidation step is relatively standard, with the choice between acyl chloride formation and the use of coupling agents depending on the specific requirements for yield, purity, and cost.
Comparison of Synthetic Routes to 5-Bromo-2-chloronicotinic Acid
The synthesis of the 5-Bromo-2-chloronicotinic acid intermediate is the most critical and variable stage in the overall production of this compound. The table below summarizes the key quantitative data for the different approaches.
| Parameter | Route 1: Direct Bromination of Nicotinic Acid | Route 2: From 5-Bromo-6-hydroxynicotinic acid | Route 3: From 3-Bromo-2-chloro-5-methylpyridine |
| Starting Material | Nicotinic Acid | 5-Bromo-6-hydroxynicotinic acid | 3-Bromo-2-chloro-5-methylpyridine |
| Key Reagents | Thionyl chloride, Bromine, Iron powder | Phosphorus oxychloride, Tetramethylammonium chloride | Potassium permanganate |
| Reported Yield | 93-95%[1][2] | High (specific data not consistently reported) | Variable (specific data not consistently reported) |
| Reaction Time | ~8 hours[2] | Not specified | >2.5 hours |
| Reaction Temperature | 70°C to reflux[2] | Not specified | Heating required |
| Purity | High (100% by GLC reported)[1] | Not specified | Not specified |
| Purification | Recrystallization[1][2] | Aqueous workup and extraction | Steam distillation, filtration, extraction |
Cost Analysis of Starting Materials and Reagents
The economic viability of a synthetic route is heavily dependent on the cost of the raw materials. The following table provides an estimated cost comparison for the key components of each synthetic pathway. Prices are indicative and can vary based on supplier and quantity.
| Compound | CAS Number | Estimated Price (USD) |
| Nicotinic Acid | 59-67-6 | $40.50 / 500g[3] |
| 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 | $750 / 25g[4] |
| 3-Bromo-2-chloro-5-methylpyridine | 17282-03-0 | $224.90 / 100g[5] |
| Thionyl Chloride | 7719-09-7 | ~$18 / kg (bulk)[6], $164.05 / 1L |
| Oxalyl Chloride | 79-37-8 | $62.00 / 100g |
| Bromine | 7726-95-6 | Varies |
| Phosphorus oxychloride | 10025-87-3 | Varies |
| Potassium permanganate | 7722-64-7 | Varies |
Detailed Experimental Protocols
Route 1: Synthesis of 5-Bromonicotinic Acid via Direct Bromination of Nicotinic Acid
This method stands out for its high yield and the use of relatively inexpensive starting materials.[1][2]
Procedure:
-
To a reaction vessel, add nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and powdered iron (e.g., 2.5 g, 5% by weight of nicotinic acid).[2]
-
Heat the mixture to 70°C with stirring.
-
Over a period of 2 hours, add bromine (e.g., 40 ml, 0.78 mol) to the reaction mixture.[2]
-
Reflux the reaction mixture for 6 hours with continuous stirring.[2]
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and slowly add a cooled 4N potassium hydroxide solution until the pH of the mixture reaches approximately 3.[2]
-
The precipitated 5-bromonicotinic acid is filtered off and can be purified by recrystallization from ethanol or isopropyl alcohol.[1][2]
Final Stage: Synthesis of this compound
The conversion of 5-Bromo-2-chloronicotinic acid to its amide can be achieved through two primary methods: formation of an acyl chloride followed by amination, or direct amide coupling.
Method A: Via Acyl Chloride
This is a traditional and often high-yielding method.
Part 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
-
To a solution of 5-Bromo-2-chloronicotinic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride.
-
A catalytic amount of DMF can be added when using oxalyl chloride.
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gaseous byproducts ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
Part 2: Amidation
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.5 eq) in a suitable aprotic solvent at 0°C.[7]
-
Slowly add a solution of the crude 5-Bromo-2-chloronicotinoyl chloride (1.05 eq) to the amine solution.[7]
-
Stir the reaction mixture at room temperature until completion.
-
The reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt.[7]
-
The organic layer is dried and concentrated to yield the crude this compound, which can be purified by recrystallization or column chromatography.[7]
Method B: Direct Amide Coupling
This method avoids the isolation of the highly reactive acyl chloride by using coupling agents.
General Procedure:
-
Dissolve 5-Bromo-2-chloronicotinic acid, the desired amine, and a suitable base in an appropriate solvent.
-
Add a coupling agent such as HATU, HBTU, or EDC/HOBt.
-
Stir the reaction at room temperature until completion.
-
Workup typically involves aqueous extraction to remove the coupling agent byproducts and purification of the crude product by chromatography or recrystallization.
Comparison of Amide Formation Methods:
| Method | Key Reagents | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride or Oxalyl chloride, Amine, Base | High reactivity, often leading to high yields and fast reaction times.[7] | Acyl chloride is highly reactive and moisture-sensitive; generates HCl byproduct. |
| Amide Coupling | Coupling agents (e.g., HATU, PyBOP, EDC/HOBt), Amine, Base | Milder reaction conditions; can be more efficient for difficult couplings. | Reagents are often more expensive; byproducts can sometimes be challenging to remove. |
Visualization of Synthetic Pathways
To better illustrate the chemical transformations, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway from Nicotinic Acid to this compound.
Caption: Alternative synthetic routes to 5-Bromo-2-chloronicotinic Acid.
Conclusion
Based on the available data, the direct bromination of nicotinic acid presents the most cost-effective and high-yielding route for the synthesis of the key intermediate, 5-Bromo-2-chloronicotinic acid. The low cost of the starting material, coupled with a robust and efficient protocol, makes this the preferred method for large-scale production. The subsequent conversion to this compound can be efficiently achieved via the formation of the acyl chloride, which is a classic and reliable method. For more sensitive substrates or when milder conditions are required, direct amide coupling presents a viable, albeit potentially more expensive, alternative. Researchers and process chemists should weigh the factors of cost, yield, purity requirements, and available equipment when selecting the optimal synthetic strategy.
References
Confirming the Structure of 5-Bromo-2-chloronicotinamide using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is employed to unequivocally confirm the chemical structure of 5-Bromo-2-chloronicotinamide. By offering a detailed analysis of expected 2D NMR correlations and outlining standardized experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules.
The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. While one-dimensional (1D) NMR provides initial insights, complex molecules often yield spectra with overlapping signals that are difficult to interpret. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by providing correlation data that reveals the connectivity of atoms within a molecule.[1][2][3]
Predicted 2D NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and the expected key correlations from COSY, HSQC, and HMBC experiments for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar substituted pyridine structures.[4][5]
Structure of this compound:
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 2 | C | - | ~152 | - | - | - |
| 3 | C | - | ~135 | - | - | H4, H6 |
| 4 | H | ~8.2 | ~140 | H6 | C4 | C2, C3, C5, C=O |
| 5 | C | - | ~120 | - | - | H4, H6 |
| 6 | H | ~8.6 | ~150 | H4 | C6 | C2, C4, C5, C=O |
| 7 (C=O) | C | - | ~165 | - | - | H4, H6, NH₂ |
| 8 (NH₂) | H | ~7.5 (broad) | - | - | - | C=O |
Experimental Workflow for Structure Confirmation
The process of confirming the structure of this compound using 2D NMR follows a logical progression of experiments and data analysis. The workflow diagram below illustrates these steps.
Caption: Workflow for 2D NMR-based structural confirmation.
Detailed Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra for a small molecule like this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][6]
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (¹H): 10-12 ppm.
-
Number of Scans (NS): 2-8.
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay (d1): 1.5-2.0 s.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[1][6]
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 160-200 ppm.
-
Number of Scans (NS): 4-16.
-
Number of Increments (t₁): 128-256.
-
¹J(C,H) Coupling Constant: ~145 Hz.
-
Relaxation Delay (d1): 1.5 s.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[2][6]
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 200-220 ppm.
-
Number of Scans (NS): 16-64.
-
Number of Increments (t₁): 256-512.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Relaxation Delay (d1): 2.0 s.
Interpretation and Comparison with Alternatives
The structural confirmation of this compound is achieved by systematically analyzing the correlations in the 2D NMR spectra and ensuring they are consistent with the proposed structure.
-
COSY: A cross-peak between the protons at ~8.2 ppm (H4) and ~8.6 ppm (H6) would confirm their through-bond coupling on the pyridine ring. The absence of other correlations for these aromatic protons supports their meta-relationship.
-
HSQC: This spectrum would show two distinct cross-peaks, correlating the proton at ~8.2 ppm to its directly attached carbon (C4) at ~140 ppm, and the proton at ~8.6 ppm to its carbon (C6) at ~150 ppm. This definitively assigns the protonated carbons.
-
HMBC: This is the most informative experiment for confirming the overall structure. Key expected correlations include:
-
The proton at H4 (~8.2 ppm) showing correlations to the quaternary carbons C2, C3, C5, and the carbonyl carbon (C=O).
-
The proton at H6 (~8.6 ppm) also showing correlations to the quaternary carbons C2, C4, C5, and the carbonyl carbon.
-
The amide protons (~7.5 ppm) showing a correlation to the carbonyl carbon.
-
These HMBC correlations would unambiguously establish the positions of the bromine and chlorine atoms, as well as the nicotinamide side chain, relative to the protons on the pyridine ring.
In comparison to alternative structures, such as isomers where the bromine and chlorine are in different positions, the predicted 2D NMR data would be significantly different. For example, if the bromine were at position 6 and the chlorine at position 5, the coupling patterns in the COSY spectrum and the long-range correlations in the HMBC spectrum would not match those predicted for this compound. Thus, 2D NMR provides a robust method for distinguishing between closely related isomers, which is often challenging with other analytical techniques alone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-chloronicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2-chloronicotinamide, ensuring compliance and minimizing risk.
Core Principle: Treat as Hazardous Waste
This compound, a halogenated organic compound, should be considered hazardous waste.[1] Its disposal must adhere to stringent local, national, and international regulations to prevent environmental contamination and ensure personal safety.[1] Never dispose of this compound down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[3] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory | If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator for organic vapors/dusts.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Do not mix this compound with other waste streams, particularly non-halogenated solvents or aqueous waste, unless explicitly permitted by your institution's waste management guidelines.
-
-
Collection of Solid Waste:
-
Collection of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable labware, must also be disposed of as hazardous waste in the same container.
-
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in a separate, labeled container for "Halogenated Organic Solvent Waste."
-
-
Container Management:
-
Final Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
Table 2: Spill Response Procedures
| Spill Size | Containment and Cleanup Protocol |
| Small Spill | 1. Ensure adequate ventilation. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). 3. Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1] 4. Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent the spill from entering drains or waterways.[4] 4. Only personnel trained in hazardous material cleanup should address large spills. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and maintain regulatory compliance. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 5-Bromo-2-chloronicotinamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Bromo-2-chloronicotinamide. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic amide that poses several health risks. It can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye damage.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation.[1][3] Ensure gloves are appropriate for the specific chemical and have a suitable breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][5] |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Prepare the Workspace: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[2]
-
Don Appropriate PPE: Equip yourself with the PPE outlined in Table 1.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust. Use appropriate tools to minimize the risk of spills.
-
Perform Experimental Procedures: Carry out all reactions and manipulations within the chemical fume hood. Keep the sash at the lowest practical height.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3] Do not breathe in the dust.[1]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store locked up.[1]
-
Incompatible with strong oxidizing agents.
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If feeling unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice.[1][3] |
| Ingestion | Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly closed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not dispose of it down the drain or in general waste.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
